molecular formula C11H16BNO3 B1397960 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol CAS No. 1171891-35-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Cat. No.: B1397960
CAS No.: 1171891-35-2
M. Wt: 221.06 g/mol
InChI Key: YFHUGWJAGOEACU-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHUGWJAGOEACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732325
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-35-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-3-boronic acid pinacol ester
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Foundational & Exploratory

"synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, pyridinyl boronic esters are indispensable tools.[1][2] These compounds serve as crucial intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds with high functional group tolerance under mild conditions.[3] The target molecule of this guide, this compound, is a particularly valuable heterocyclic building block. Its structure combines the versatile reactivity of a boronic ester with the hydrogen-bonding capabilities of a pyridinol scaffold, making it a highly sought-after component in the synthesis of kinase inhibitors and other biologically active molecules.

This guide provides a detailed exploration of the synthesis of this key intermediate, focusing on the most robust and widely adopted synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Navigating the Synthetic Landscape: Key Approaches to Pyridinyl Boronic Esters

The synthesis of pyridinyl boronic acids and their esters can be achieved through several distinct chemical strategies.[4] The choice of method is often dictated by the substitution pattern of the pyridine ring, the availability of starting materials, and the desired scale of the reaction. The primary methodologies include:

  • Palladium-Catalyzed Miyaura Borylation: This is arguably the most common and versatile method. It involves the cross-coupling of a halopyridine with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6] Its broad applicability and tolerance for various functional groups make it the preferred route for molecules like our target.

  • Iridium-Catalyzed C-H Borylation: A more modern and atom-economical approach, this method enables the direct conversion of a pyridine C-H bond to a C-B bond.[7][8] While powerful, its application to pyridines can be challenging due to the potential for the nitrogen lone pair to coordinate with and inhibit the iridium catalyst.[7][8][9] Regioselectivity is governed by steric and electronic factors, which can be complex to predict.

  • Halogen-Metal Exchange and Borylation: This is a fundamental and often cost-effective method, involving the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[10] However, this approach often requires cryogenic temperatures (-78 °C) and can be sensitive to functional groups, limiting its utility for more complex substrates.[10]

For the synthesis of this compound, the Miyaura borylation of a corresponding 5-halopyridin-3-ol precursor stands out as the most reliable and scalable strategy.

Deep Dive: The Miyaura Borylation Pathway

The Miyaura borylation is a robust palladium-catalyzed reaction that efficiently constructs a C-B bond from a C-X bond (where X is typically Br or I).[5] The reaction proceeds through a well-established catalytic cycle.

The Catalytic Cycle: A Mechanistic Overview

The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a critical transmetalation step with the diboron reagent, facilitated by a base (commonly potassium acetate, KOAc). The base is believed to activate the palladium complex, making it more susceptible to exchange with the diboron reagent.[5] The final step is reductive elimination, which releases the desired aryl boronic ester and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Miyaura_Borylation Miyaura Borylation Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X      |     L₂ oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation B₂pin₂Base (KOAc) pdiib Ar-Pd(II)-B(pin)      |     L₂ transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-B(pin)

Caption: The catalytic cycle of the Miyaura borylation reaction.

Strategic Selection of Reagents

The success of the synthesis hinges on the careful selection of each component.

  • Starting Material: 5-Bromopyridin-3-ol is the ideal precursor. The hydroxyl group is generally compatible with the reaction conditions, but in some cases, protection (e.g., as a TBDMS ether or MOM ether) may be employed to improve solubility or prevent potential side reactions, followed by a deprotection step.

  • Palladium Catalyst: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is a highly effective and commonly used catalyst for this transformation. The dppf ligand provides the stability and electronic properties necessary for an efficient catalytic turnover.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a crystalline, air-stable solid that is easy to handle and provides the pinacolborane moiety directly.[6]

  • Base: Anhydrous potassium acetate (KOAc) is the standard base. Its moderate basicity is sufficient to facilitate the transmetalation step without promoting unwanted side reactions, such as Suzuki coupling with the product.[5]

  • Solvent: A dry, aprotic solvent such as 1,4-dioxane or dimethylformamide (DMF) is required to ensure all components are solubilized and to prevent quenching of the active catalytic species.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable procedure for the synthesis of this compound from 5-bromopyridin-3-ol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Charge flask with 5-bromopyridin-3-ol, B₂pin₂, and KOAc B 2. Evacuate and backfill with inert gas (N₂ or Ar) A->B C 3. Add catalyst (Pd(dppf)Cl₂) B->C D 4. Add anhydrous degassed solvent C->D E 5. Heat mixture (e.g., 90-100 °C) with stirring D->E F 6. Monitor reaction (TLC or LC-MS) E->F G 7. Cool to RT and filter through Celite F->G H 8. Concentrate filtrate under reduced pressure G->H H->H I 9. Purify by column chromatography H->I J 10. Characterize pure product (NMR, MS) I->J

Caption: A streamlined workflow for the synthesis and purification.

Materials & Equipment:

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware

  • Rotary evaporator and column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopyridin-3-ol (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03-0.05 eq) to the flask against a positive flow of inert gas. Subsequently, add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction & Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a solid.

Quantitative Data Summary
ParameterRecommended ValueRationale
Starting Material 5-Bromopyridin-3-olCommercially available and reactive halide for oxidative addition.
Boron Reagent Bis(pinacolato)diboron1.1 - 1.5 equivalents
Catalyst Pd(dppf)Cl₂3 - 5 mol %
Base Potassium Acetate (KOAc)3.0 equivalents
Solvent Anhydrous 1,4-Dioxane0.1 - 0.2 M concentration
Temperature 90 - 100 °CProvides sufficient thermal energy for efficient catalytic turnover.
Typical Yield 60 - 85%

Product Characterization

Confirmation of the final product's identity and purity is essential. The following techniques are standard:

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the hydroxyl proton (which may be broad or exchange with D₂O), and a sharp singlet around 1.3 ppm for the 12 equivalent methyl protons of the pinacol group.

  • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • ¹¹B NMR: Will display a characteristic broad singlet, confirming the presence of the boronic ester.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product, corresponding to the molecular formula C₁₁H₁₆BNO₃.

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Miyaura borylation of 5-bromopyridin-3-ol. This method offers high reliability, good functional group tolerance, and scalability. By carefully controlling the reaction parameters—particularly the exclusion of air and moisture—and utilizing a well-chosen catalyst system, researchers can reliably access this valuable building block for application in pharmaceutical and materials science research. The protocol and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in the field of chemical synthesis.

References

An In-depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into the structural features, spectroscopic properties, and synthesis of this versatile reagent. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, including a discussion of the mechanistic implications of the 3-hydroxyl substituent. This document serves as a critical resource for researchers leveraging pyridine-based boronic esters in drug discovery and materials science.

Introduction: The Strategic Importance of Pyridine Boronic Esters

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and modular methods for their synthesis is of paramount importance. The adevent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the construction of carbon-carbon bonds. This reaction's success is largely due to the stability, ease of handling, and generally low toxicity of organoboron reagents.[1]

Among these reagents, boronic esters, such as the pinacol ester derivative this compound, have gained prominence. The pinacol protecting group enhances the stability of the boronic acid, rendering the compound more amenable to purification and storage. This guide will provide an in-depth analysis of the structure, properties, and synthetic utility of this valuable chemical entity.

Molecular Structure and Properties

This compound is a white to off-white solid. Its structure combines the key features of a pyridine ring, a hydroxyl group, and a pinacol boronate ester.

PropertyValue
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol
CAS Number 1171891-35-2
Synonyms (5-hydroxy-3-pyridyl)boronic acid pinacol ester, 5-Hydroxypyridine-3-boronic acid pinacol ester
Spectroscopic Characterization (Predicted and Inferred)

While a publicly available, comprehensive set of spectroscopic data for this specific molecule is limited, we can infer its characteristic spectral features based on closely related analogs, such as 3-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)pyridine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the hydroxyl proton, and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group. The chemical shifts of the pyridine protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing boronate ester.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon bearing the boron atom showing a characteristically broad signal due to quadrupolar relaxation. The carbons of the pinacol group will also be evident.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pinacol group.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic bands for C-B, C-O, and aromatic C-H and C=C stretching will also be present.

Synthesis and Purification

The synthesis of this compound can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. A common and effective approach involves the palladium-catalyzed Miyaura borylation of a corresponding halo-substituted pyridine.

Proposed Synthetic Protocol: Miyaura Borylation

This protocol is adapted from established procedures for the synthesis of similar pyridine boronic esters.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 5-Bromo-3-hydroxypyridine product This compound reactant1->product reactant2 Bis(pinacolato)diboron reactant2->product catalyst Pd(dppf)Cl₂ catalyst->product base KOAc base->product solvent Dioxane solvent->product

A representative Miyaura borylation reaction.

Materials:

  • 5-Bromo-3-hydroxypyridine

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser is added 5-bromo-3-hydroxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous 1,4-dioxane is added via syringe.

  • The reaction mixture is heated to 80-90 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation, known for its high functional group tolerance.

  • Base: Potassium acetate is a mild base that is effective in promoting the catalytic cycle without causing decomposition of sensitive functional groups.

  • Solvent: Anhydrous dioxane is a common solvent for this transformation, offering good solubility for the reactants and a suitable boiling point.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other reagents.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction enables the coupling of the pyridyl scaffold with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.

Generalized Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation (Base, R²-B(OR)₂) PdII_Complex->Transmetalation PdII_Coupling_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Coupling_Complex RedElim Reductive Elimination PdII_Coupling_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Generalized catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Mechanistic Considerations: The Role of the 3-Hydroxyl Group

The presence of the hydroxyl group at the 3-position of the pyridine ring can influence the Suzuki-Miyaura reaction in several ways:

  • Electronic Effects: The hydroxyl group is an electron-donating group, which can affect the electron density of the pyridine ring and potentially influence the rate of transmetalation.

  • Directing Effects: The hydroxyl group can act as a directing group, potentially coordinating to the palladium center and influencing the regioselectivity of the coupling in more complex systems. Some studies have shown that hydroxyl groups can direct cross-coupling reactions.[4]

  • Solubility: The hydroxyl group can increase the polarity of the molecule, which may require adjustments to the solvent system to ensure optimal solubility of all reaction components.

Applications in Drug Discovery and Materials Science

Pyridine-containing molecules are of immense interest in drug discovery due to their ability to form hydrogen bonds and participate in various biological interactions. This compound serves as a valuable precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds.

In materials science, this building block can be incorporated into conjugated polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the pyridine ring can be fine-tuned through cross-coupling reactions.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block for the synthesis of highly functionalized pyridine derivatives. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in medicinal chemistry and materials science. Understanding its structure, synthesis, and the mechanistic nuances of its reactivity will continue to drive innovation in these fields.

References

"5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's physicochemical properties, synthesis, analytical characterization, and applications, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions. Safety and handling protocols for this class of organoboron compounds are also thoroughly addressed.

Introduction: The Significance of Pyridinyl Boronic Esters

Pyridinyl boronic acids and their pinacol esters are indispensable reagents in organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2][3] The pyridine moiety is a common scaffold in drug molecules, and the ability to functionalize it at specific positions is crucial for developing new therapeutic candidates.

This compound is a particularly interesting building block as it incorporates a nucleophilic boronic ester and a hydroxyl group on the pyridine ring. The pinacol ester enhances stability and solubility compared to the corresponding boronic acid, facilitating easier handling and more controlled reactivity.[1][4] The hydroxyl group provides an additional site for functionalization, allowing for the synthesis of diverse and complex molecular architectures.

Physicochemical Properties

The precise physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its chemical structure and data from analogous compounds, we can infer its key characteristics.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₆BNO₃-
Molecular Weight 221.06 g/mol Calculated
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF)Inferred from similar compounds
Stability The pinacol ester provides good stability under anhydrous conditions.General knowledge of boronic esters[4]

Synthesis and Purification

The synthesis of pyridinylboronic esters can be achieved through several methods. A common and effective approach involves a metal-halogen exchange reaction followed by borylation.[1]

Proposed Synthetic Pathway

A plausible synthetic route to this compound starts from a dihalogenated pyridine precursor, such as 5-bromo-3-hydroxypyridine. The hydroxyl group may require protection prior to the borylation step to prevent side reactions.

Synthetic Pathway A 5-Bromo-3-hydroxypyridine B Protected 5-Bromo-3-hydroxypyridine A->B Protection (e.g., TBDMSCl) C Lithiation/Grignard Formation B->C n-BuLi or Mg D Borylation with Isopropoxy-pinacolborane C->D E Protected Target Compound D->E F Deprotection E->F e.g., TBAF G This compound F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Protection: To a solution of 5-bromo-3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable protecting group reagent (e.g., TBDMSCl) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Metal-Halogen Exchange: Cool the solution of the protected starting material to -78 °C under an inert atmosphere (e.g., Argon). Add a solution of n-butyllithium in hexanes dropwise. Stir for 1 hour at -78 °C.

  • Borylation: To the resulting organolithium species, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise at -78 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The protecting group can then be removed using standard conditions (e.g., TBAF for a TBDMS group).

  • Purification: The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Analytical Workflow cluster_0 Primary Analysis cluster_1 Purity and Thermal Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) MS Mass Spectrometry (e.g., ESI-MS) NMR->MS Confirms Mass HPLC HPLC/UPLC MS->HPLC Purity Check DSC DSC/TGA HPLC->DSC Thermal Stability

Caption: Logical flow for analytical characterization.

  • ¹H NMR: Will show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons of the pinacol group, and the hydroxyl proton.

  • ¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

  • ¹¹B NMR: A broad singlet is expected, characteristic of a tetracoordinate boron atom in the pinacol ester.

  • Mass Spectrometry: Will confirm the molecular weight of the compound.

  • HPLC/UPLC: To determine the purity of the final product.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2]

Suzuki-Miyaura Cross-Coupling

This reaction allows for the formation of a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl halides or triflates.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The presence of the hydroxyl group on the pyridine ring opens up possibilities for further synthetic transformations, such as etherification or esterification, either before or after the cross-coupling reaction. This dual functionality makes it a versatile tool in the synthesis of complex molecules for drug discovery and materials science.[5]

Safety and Handling

Organoboron compounds, while generally stable, require careful handling in a laboratory setting.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[6]

  • Spills: In case of a spill, avoid generating dust.[6] Sweep up the solid material and place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the additional functionality of the hydroxyl group, makes it a powerful tool for the synthesis of novel compounds in pharmaceutical and materials science research. Adherence to proper synthesis, purification, and safety protocols is essential for its effective and safe utilization.

References

A Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol, a heterocyclic pinacol boronate ester of significant interest to the fields of medicinal chemistry and organic synthesis. The pyridine scaffold is a cornerstone of drug design, found in numerous FDA-approved pharmaceuticals.[1] This guide offers a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via Miyaura borylation, and a discussion of its primary application as a versatile building block in Suzuki-Miyaura cross-coupling reactions. By synthesizing technical data with mechanistic insights, this document serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Physicochemical Properties and Structural Data

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol is a stable, crystalline solid that serves as a key precursor for introducing the 3-hydroxypyridin-5-yl moiety. The pinacol boronate ester group offers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage while retaining high reactivity in palladium-catalyzed cross-coupling reactions.[2]

PropertyData
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
Synonyms 3-Hydroxypyridine-5-boronic acid pinacol ester
Molecular Formula C₁₁H₁₆BNO₃
Molecular Weight 221.06 g/mol [3]
Appearance Typically an off-white to white crystalline solid
Solubility Soluble in common organic solvents (THF, Dioxane, DCM, Toluene)

Synthesis and Purification

The most direct and reliable method for synthesizing pyridinyl boronic esters is the Palladium-catalyzed Miyaura borylation reaction.[2] This process involves the cross-coupling of a halo-pyridine, in this case, 5-bromo-3-pyridinol, with bis(pinacolato)diboron (B₂pin₂).[4] The choice of a mild base, such as potassium acetate (KOAc), is a critical parameter; it facilitates the catalytic cycle without promoting premature Suzuki coupling of the product with the starting material.[2]

Synthesis_Workflow cluster_materials Starting Materials cluster_process Process A 5-Bromo-3-pyridinol Reaction Inert Atmosphere Reaction (e.g., 80-100 °C, 12-24h) A->Reaction B Bis(pinacolato)diboron (B₂pin₂) B->Reaction C Pd Catalyst (e.g., PdCl₂(dppf)) C->Reaction D Base (e.g., KOAc) D->Reaction E Anhydrous Solvent (e.g., Dioxane) E->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Purification Purification Workup->Purification Product 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol Purification->Product

Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Miyaura Borylation

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-pyridinol (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and nitrogen (or argon) gas three times to establish an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 eq), followed by anhydrous 1,4-dioxane via syringe. The use of an anhydrous solvent is essential as water can hydrolyze the boronate ester and interfere with the reaction.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS by taking aliquots.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. The aqueous washes remove residual potassium acetate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The purification of boronic esters can be challenging due to their propensity to degrade on standard silica gel.[5]

    • Recrystallization: Attempt recrystallization from a solvent system like ethyl acetate/hexanes. This is often the most effective method for obtaining high-purity material.[6]

    • Column Chromatography: If necessary, perform column chromatography using a short plug of silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). Co-spotting with the starting material on TLC is essential to ensure separation.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, particularly in the assembly of complex molecules for drug discovery.[7] The reaction couples the pyridinyl boronate ester with an aryl or vinyl halide/triflate (R-X) to generate a biaryl or vinyl-substituted pyridine structure.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX R-X PdII_R_Ar R-Pd(II)L₂-Ar PdII_RX->PdII_R_Ar Ar-B(pin) (Title Compound) + Base label_TM Transmetalation PdII_R_Ar->Pd0 R-Ar label_RE Reductive Elimination label_OA Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Significance in Drug Development

The 3-hydroxypyridine moiety is a "privileged scaffold" in medicinal chemistry. Its ability to act as both a hydrogen bond donor (the -OH group) and acceptor (the pyridine nitrogen) allows it to form critical interactions with biological targets like enzymes and receptors. By using the title compound in Suzuki couplings, medicinal chemists can readily incorporate this valuable pharmacophore into lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This building block enables the synthesis of diverse chemical libraries for high-throughput screening and accelerates the drug discovery process.[8][9]

Handling, Storage, and Safety

As with all laboratory chemicals, proper handling procedures are paramount to ensure safety. Users should consult the full Safety Data Sheet (SDS) before use.

  • Handling: Use in a well-ventilated chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[11] Avoid breathing dust and prevent contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] The compound is sensitive to moisture, which can cause hydrolysis of the boronate ester. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Stability: The pinacol ester provides good stability for benchtop handling and storage, a significant advantage over more labile boronic acids.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13]

Conclusion

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol is a high-value synthetic intermediate that provides an efficient gateway to a wide range of complex, biologically relevant molecules. Its robust synthesis via Miyaura borylation and its exceptional utility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for organic and medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors, from fundamental research to the development of next-generation pharmaceuticals.

References

"characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of this compound, a pivotal heterocyclic building block in contemporary drug discovery and materials science. This document moves beyond simple data reporting to offer a rationale-driven approach, detailing not only the "how" but the "why" behind each analytical step. It is designed for researchers, medicinal chemists, and process development scientists who require robust, verifiable, and reproducible methods for structural confirmation and purity assessment. The guide covers fundamental physicochemical properties, safety and handling protocols, and a multi-technique analytical workflow encompassing NMR, MS, HPLC, and IR spectroscopy.

Introduction and Strategic Importance

This compound, also known as 5-hydroxypyridine-3-boronic acid pinacol ester, is a bifunctional reagent of significant interest.[1] Its structure marries the stability and reactivity of a boronic acid pinacol ester with the pharmacologically relevant pyridin-3-ol scaffold.

  • Role as a Synthetic Intermediate: The pinacol boronate group is a cornerstone of modern organic synthesis, primarily serving as a stable, versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] This functionality allows for the precise and efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.

  • Significance in Medicinal Chemistry: The pyridin-3-ol motif is a privileged structure found in numerous biologically active compounds. Its hydrogen bonding capabilities and electronic properties make it a valuable component for designing ligands that interact with a wide range of biological targets. The combination of this scaffold with a reactive boronate handle makes the title compound a powerful tool for generating novel compound libraries in drug discovery campaigns.

This guide establishes a gold-standard protocol for ensuring the identity, purity, and stability of this critical reagent, thereby guaranteeing the integrity of downstream applications.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and hazards is a prerequisite for its effective and safe utilization.

Summary of Physicochemical Data
PropertyValueSource
IUPAC Name This compound-
Synonyms 5-hydroxypyridine-3-boronic acid pinacol ester, (5-hydroxy-3-pyridyl)boronic acid[1]
CAS Number 1171891-35-2[1]
Molecular Formula C₁₁H₁₆BNO₃[1]
Molecular Weight 221.06 g/mol Calculated
Appearance Typically an off-white to white solidInferred from related compounds[2]
Safety, Handling, and Storage Protocols

Boronic acid derivatives, while generally stable, require specific handling procedures to ensure user safety and compound integrity.

  • Hazard Profile: Based on analogous compounds, this compound should be treated as a hazardous substance. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]

  • Personal Protective Equipment (PPE): Always handle the compound within a certified chemical fume hood.[7] Mandatory PPE includes nitrile gloves, a lab coat, and chemical safety goggles that provide a complete seal around the eyes.[4][8]

  • Handling: Avoid generating dust.[7] Use only spark-proof tools and intrinsically safe equipment. Ensure adequate ventilation. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential hydrolysis of the boronate ester.[8][9] Keep away from incompatible materials such as strong oxidizing agents.[9]

The Core Characterization Workflow

A multi-faceted analytical approach is essential for unambiguous characterization. The following workflow ensures that structural identity, purity, and stability are all rigorously assessed.

G cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Confirmation cluster_purity Purity & Integrity Assessment cluster_advanced Definitive Structure (Optional) synthesis Synthesized Material nmr 1H & 13C NMR (Structural Backbone) synthesis->nmr Primary Check ms Mass Spectrometry (MS) (Molecular Weight) nmr->ms hplc HPLC-UV (Quantitative Purity) ms->hplc Purity Check ir FTIR Spectroscopy (Functional Groups) hplc->ir xray Single-Crystal X-ray (3D Structure) ir->xray If crystal available

A logical workflow for comprehensive characterization.

Spectroscopic and Chromatographic Analysis

This section provides detailed, field-tested protocols for the core analytical techniques required to characterize the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. For this molecule, NMR will verify the substitution pattern on the pyridine ring and the integrity of the pinacol ester group.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing the exchangeable hydroxyl proton.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

Data Interpretation:

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Description
~9.5 - 10.5Broad singlet, 1H (hydroxyl proton, -OH)
~8.2 - 8.4Singlet (or narrow triplet), 1H (aromatic C2-H)
~7.8 - 8.0Singlet (or narrow triplet), 1H (aromatic C6-H)
~7.2 - 7.4Singlet (or narrow triplet), 1H (aromatic C4-H)
1.25Singlet, 12H (four methyl groups of pinacol ester)
Expected ¹³C NMR Data (DMSO-d₆, 101 MHz)
Chemical Shift (δ, ppm) Description
~155Aromatic C-OH
~150Aromatic C-H
~145Aromatic C-H
~120Aromatic C-H
Not ObservedAromatic C-B (Quadrupolar relaxation often broadens this signal to baseline)
~84Quaternary carbons of pinacol ester (-O-C(CH₃)₂)
~25Methyl carbons of pinacol ester (-C(CH₃)₂)
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the exact molecular weight of the compound, serving as a crucial checkpoint for its identity. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and ability to form protonated species [M+H]⁺ in the gas phase.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the source. Acquire data in positive ion mode.

  • Data Interpretation: Look for the molecular ion peak corresponding to the protonated molecule [C₁₁H₁₆BNO₃ + H]⁺. The measured monoisotopic mass should be within 5 ppm of the calculated exact mass (222.1296 g/mol ).

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry standard for determining the purity of a non-volatile organic compound. It separates the target compound from any impurities, allowing for accurate quantification. A UV detector is ideal, as the pyridine ring contains a strong chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for injection.

  • Method Parameters:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Interpretation: Purity is calculated by dividing the peak area of the main product by the total area of all observed peaks, expressed as a percentage. A high-purity sample (>97%) should show a single major peak.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing complementary evidence to NMR and MS data.

Experimental Protocol:

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Analysis: Place a small amount of the solid sample directly onto the ATR crystal and acquire the spectrum.

  • Data Interpretation:

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Assignment
3200-3400 (broad)O-H stretch (hydroxyl group)
~2980C-H stretch (aliphatic, from pinacol)
~1600, ~1470C=C and C=N stretches (pyridine ring)
~1360B-O stretch (boronate ester)
~1140C-O stretch (pinacol ester)

Synthetic Pathway and Impurity Profiling

A robust characterization plan must account for the synthetic route, as it dictates the likely impurities. The most common synthesis for this compound is a palladium-catalyzed Miyaura borylation.

Typical synthesis via Miyaura borylation.

Potential Impurities and Their Detection:

  • Unreacted 5-bromo-3-pyridinol: Detectable by HPLC (different retention time) and MS (distinct isotopic pattern for bromine).

  • Pinacol: Observable in ¹H NMR as a singlet around 1.2 ppm if not fully removed during workup.

  • 5-Hydroxy-3-pyridineboronic acid: The hydrolyzed product. Can be detected by a change in retention time in HPLC and a different mass in MS.

  • Homocoupled Bipyridine: A potential side product, visible as a distinct, higher molecular weight species in both HPLC and MS.

Conclusion

The characterization of this compound requires a systematic and multi-technique approach. By integrating NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and IR for functional group verification, researchers can establish a complete and reliable profile of this valuable synthetic intermediate. The protocols and interpretive guidelines presented here form a robust framework for ensuring the quality and consistency required for successful outcomes in research and development.

References

Technical Guide: Spectroscopic Characterization of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to NMR Data Interpretation and Acquisition

Abstract

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a pivotal bifunctional building block in medicinal chemistry and materials science, merging the functionalities of a pyridine-3-ol with a versatile boronic acid pinacol ester. Its utility in Suzuki-Miyaura cross-coupling reactions and as a scaffold for hydrogen-bonding interactions makes rigorous structural confirmation essential. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. While a definitive, publicly archived spectrum is not available, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. The predictions are grounded in foundational NMR principles and supported by empirical data from structurally analogous compounds. Furthermore, a validated, step-by-step protocol for acquiring high-quality NMR data for this and similar molecules is provided, ensuring researchers can confidently verify their own synthetic outcomes.

Introduction: The Strategic Value of a Bifunctional Pyridine

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its hydrogen bonding capacity, metabolic stability, and ability to modulate aqueous solubility. When functionalized with both a hydroxyl group and a boronic ester, its utility expands significantly. The hydroxyl group at the 3-position can act as a key hydrogen bond donor or acceptor, while the pinacol boronate ester at the 5-position serves as a robust and versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

This unique combination makes this compound a high-value intermediate for the synthesis of complex molecular architectures in drug discovery and functional materials. Accurate and unambiguous characterization is the bedrock of such synthetic campaigns. NMR spectroscopy is the primary tool for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of each atom. This guide serves as an expert resource for interpreting the NMR signature of this key molecule.

Molecular Structure and Positional Numbering

A clear understanding of the molecular framework is crucial for assigning NMR signals. The structure below is numbered according to IUPAC conventions, which will be used for all subsequent spectral assignments.

cluster_pyridine Pyridine Core cluster_boronate Pinacol Boronate Ester N1 N C2 C N1->C2 C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 O_OH O C3->O_OH C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 B B C5->B C6->N1 H6 H C6->H6 H_OH H O_OH->H_OH O1_B O B->O1_B O2_B O B->O2_B C_pin1 C O1_B->C_pin1 C_pin2 C O2_B->C_pin2 C_pin1->C_pin2 Me1 CH₃ C_pin1->Me1 Me2 CH₃ C_pin1->Me2 Me3 CH₃ C_pin2->Me3 Me4 CH₃ C_pin2->Me4

Caption: IUPAC numbering for this compound.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this molecule, the choice of solvent is critical. A protic solvent like methanol-d₄ (CD₃OD) or a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and handle the exchangeable hydroxyl proton. The following data is predicted for a spectrum acquired in DMSO-d₆ at 400 MHz.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentRationale for Prediction
~10.0 - 9.8br s-1HOHThe phenolic proton is acidic and its signal is typically broad and downfield in DMSO-d₆ due to hydrogen bonding with the solvent.
~8.45d~2.01HH-2This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It exhibits a small coupling to H-6 across the nitrogen and a small coupling to H-4.
~8.20d~2.51HH-6Also ortho to the ring nitrogen, this proton is shifted downfield. It is coupled to H-4 and H-2, resulting in a doublet or doublet of doublets.
~7.50dd~2.5, ~2.01HH-4This proton is deshielded by the adjacent nitrogen and boronate group. It shows coupling to both H-6 and H-2, appearing as a multiplet or doublet of doublets.
1.30s-12H4 x CH₃ (pinacol)The four methyl groups of the pinacol ester are chemically equivalent, resulting in a single, sharp, and highly integrated signal in a characteristic upfield region.[1][2]

Predicted ¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Due to the quadrupole moment of the boron nucleus, the carbon atom directly attached to it (C-5) may exhibit a broadened signal or may not be observed at all in a standard proton-decoupled spectrum.[3]

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

Chemical Shift (δ) ppmAssignmentRationale for Prediction
~155.0C-3The carbon bearing the hydroxyl group is significantly deshielded and appears far downfield.
~150.1C-6Ortho to the electron-withdrawing nitrogen, this carbon is strongly deshielded.
~147.5C-2The second carbon ortho to the nitrogen, also strongly deshielded.
~125.0C-4This carbon is expected to be less deshielded than the carbons directly adjacent to the nitrogen.
Not ObservedC-5The ipso-carbon attached to the boron atom is often unobserved due to quadrupolar relaxation.
~84.02 x C (pinacol quaternary)The two quaternary carbons of the pinacol group bonded to oxygen appear in this characteristic region.[2]
~24.54 x CH₃ (pinacol)The four equivalent methyl carbons of the pinacol group give a single, strong signal in the aliphatic region.[1][2]

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound, ensuring reproducibility and accuracy.

Objective: To obtain unambiguous ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • DMSO-d₆ (Deuterated dimethyl sulfoxide), ≥99.8% D

  • NMR Tube (5 mm, high precision)

  • NMR Spectrometer (≥400 MHz recommended)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing A 1. Sample Preparation B Weigh 5-10 mg of Compound C Transfer to clean, dry vial D Add ~0.7 mL DMSO-d6 E Vortex until fully dissolved F Transfer solution to NMR tube G 2. Spectrometer Setup H Insert sample & lock on solvent signal I Shim for homogeneity (tune/match if needed) J 3. Data Acquisition K Acquire 1H Spectrum (16-32 scans) L Acquire 13C Spectrum (≥1024 scans) M 4. Data Processing N Apply Fourier Transform M->N O Phase and baseline correct N->O P Reference to solvent residual peak (DMSO @ 2.50 ppm) O->P Q Integrate 1H, pick peaks for both P->Q

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate weighing and complete dissolution are essential for obtaining a high signal-to-noise ratio and sharp, well-resolved peaks.

    • Procedure:

      • Weigh approximately 5-10 mg of the solid compound directly into a clean, dry glass vial.

      • Add ~0.7 mL of DMSO-d₆. The use of DMSO-d₆ is strategic; its high boiling point and polar nature ensure solubility for the polar pyridinol, and it slows the exchange of the -OH proton, often allowing it to be observed as a broad singlet.

      • Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.

      • Using a pipette, transfer the clear solution into a high-precision 5 mm NMR tube.

  • Spectrometer Setup & Calibration:

    • Rationale: Locking and shimming are critical for field stability and homogeneity, which directly impact spectral resolution.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

      • Perform an automated or manual shimming routine to optimize the magnetic field homogeneity across the sample volume. A well-shimmed sample will exhibit sharp, symmetrical peaks.

  • Data Acquisition:

    • Rationale: Sufficient scans are needed to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

    • Procedure:

      • ¹H Spectrum: Acquire a standard proton spectrum. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

      • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program). Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Proper processing is required to extract meaningful chemical information from the raw free induction decay (FID) data.

    • Procedure:

      • Apply a Fourier Transform to the FID for both the ¹H and ¹³C spectra.

      • Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction to ensure accurate integration.

      • Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual DMSO peak to δ 2.50 ppm. For the ¹³C spectrum, reference the DMSO-d₆ septet to δ 39.52 ppm.

      • Integrate the ¹H signals and perform peak picking on both spectra.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. This guide provides a robust, predicted dataset that aligns with established chemical shift theory and data from analogous structures. The downfield aromatic signals, coupled with the characteristic singlet for the pinacol methyl groups, provide a unique fingerprint for this molecule. By following the detailed experimental protocol provided, researchers in drug development and materials science can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this valuable synthetic intermediate.

References

A Technical Guide to the Spectroscopic and Physicochemical Properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven insights to offer a practical resource for the characterization and utilization of this versatile compound. We will delve into the interpretation of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, discuss its infrared (IR) and ultraviolet-visible (UV-Vis) absorption characteristics, and provide a detailed, validated protocol for its synthesis. This guide is designed to equip researchers with the necessary information to confidently employ this reagent in their synthetic endeavors.

Introduction: The Significance of Pyridinyl Boronate Esters

Pyridinyl boronate esters are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and drug discovery. Their utility primarily stems from their role as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The pinacol ester of 5-hydroxypyridine-3-boronic acid, this compound, is a particularly valuable building block as it incorporates a versatile pyridine scaffold with a hydroxyl group that can be further functionalized. This guide will provide an in-depth analysis of the spectroscopic data that is crucial for the unambiguous identification and quality control of this compound.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the spectroscopic data of any molecule is a thorough comprehension of its structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆BNO₃--INVALID-LINK--[1]
Molecular Weight 221.06 g/mol Calculated
Monoisotopic Mass 221.12233 Da--INVALID-LINK--[1]
InChI InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-9(14)7-13-6-8/h5-7,14H,1-4H3--INVALID-LINK--[1]
InChIKey YFHUGWJAGOEACU-UHFFFAOYSA-N--INVALID-LINK--[1]
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)O--INVALID-LINK--[1]
Appearance Expected to be a white to off-white solidAnalogy to similar compounds

Spectroscopic Characterization

The unequivocal identification of this compound relies on a combination of spectroscopic techniques. This section will detail the expected and predicted data from NMR, mass spectrometry, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are discussed below. The causality behind the predicted chemical shifts and coupling patterns is explained based on the electronic environment of the protons and carbons.

¹H NMR Spectroscopy (Predicted):

  • Pyridinyl Protons: The pyridine ring is expected to show three distinct aromatic proton signals. The proton at the 2-position, being adjacent to the nitrogen and ortho to the boronate ester, would likely appear as a singlet or a narrow doublet at the most downfield position of the aromatic region (δ 8.0-8.5 ppm). The proton at the 6-position, also adjacent to the nitrogen, would be expected to appear as a singlet or a narrow doublet in a similar downfield region (δ 8.0-8.5 ppm). The proton at the 4-position, situated between the hydroxyl and boronate ester groups, would likely be a singlet or a narrow triplet and appear further upfield (δ 7.0-7.5 ppm) due to the electron-donating effect of the hydroxyl group.

  • Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group is anticipated, with a chemical shift that is highly dependent on the solvent and concentration (typically δ 9.0-10.0 ppm in DMSO-d₆).

  • Pinacol Protons: A sharp singlet integrating to 12 protons from the four equivalent methyl groups of the pinacol moiety is expected in the upfield region of the spectrum (δ 1.2-1.4 ppm).

¹³C NMR Spectroscopy (Predicted):

  • Pyridinyl Carbons: Five signals are expected for the pyridine ring carbons. The carbon bearing the boronate ester (C5) will be significantly deshielded and may show broadening due to quadrupolar relaxation from the adjacent boron atom. The carbon attached to the hydroxyl group (C3) will also be downfield. The remaining three CH carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm).

  • Pinacol Carbons: Two signals for the pinacol group are expected: one for the quaternary carbons of the dioxaborolane ring (δ ~85 ppm) and one for the methyl carbons (δ ~25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 222.12961143.3
[M+Na]⁺ 244.11155153.3
[M-H]⁻ 220.11505149.7
[M+NH₄]⁺ 239.15615163.5
[M+K]⁺ 260.08549153.6
[M]⁺ 221.12178146.0
[M]⁻ 221.12288146.0

Data sourced from PubChemLite.[1]

The observation of the protonated molecule [M+H]⁺ at m/z 222.12961 in high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₁H₁₇BNO₃. The presence of other adducts, such as the sodium adduct [M+Na]⁺, can further corroborate the molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The expected characteristic absorption bands for this compound are as follows:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.

  • C-H Stretch (Aliphatic): Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the methyl groups of the pinacol moiety.

  • C=C and C=N Stretch (Aromatic): Medium to strong absorption bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations.

  • B-O Stretch: A strong absorption band is expected in the 1300-1400 cm⁻¹ region, which is characteristic of the B-O stretching vibration of the dioxaborolane ring.

  • C-O Stretch: A medium to strong absorption band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the phenolic hydroxyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine ring is the primary chromophore. It is expected to exhibit absorption maxima in the UV region, typically around 260-280 nm, corresponding to π → π* transitions of the aromatic system. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Synthesis and Experimental Protocols

The synthesis of pyridinyl boronate esters can be achieved through several established methods. A common and effective approach involves the palladium-catalyzed cross-coupling of a suitable halogenated pyridine precursor with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This process is often referred to as the Miyaura borylation.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound would start from 5-bromo-3-hydroxypyridine.

Synthesis_Workflow start 5-Bromo-3-hydroxypyridine reagents Bis(pinacolato)diboron (B₂pin₂) Pd(dppf)Cl₂ (catalyst) Potassium Acetate (KOAc) 1,4-Dioxane (solvent) start->reagents Miyaura Borylation product This compound reagents->product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established literature methods for Miyaura borylation reactions.

Materials:

  • 5-Bromo-3-hydroxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-hydroxypyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic and physicochemical properties of this compound. By combining predicted data with established principles of spectroscopic interpretation and chemical synthesis, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science. The provided information on NMR, MS, IR, and UV-Vis spectroscopy, along with a robust synthetic protocol, will facilitate the confident identification, characterization, and application of this important chemical building block.

References

An In-depth Technical Guide to the Physical Properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. This compound is a key building block in medicinal chemistry and organic synthesis, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Understanding its physical properties is paramount for its effective handling, reaction optimization, and integration into drug discovery workflows.

Chemical Identity and Molecular Structure

This compound, a substituted pyridinol derivative, is characterized by the presence of a pinacol boronate ester at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. The pinacolborane group serves as a stable and versatile precursor to the corresponding boronic acid, facilitating its use in a wide range of synthetic transformations.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1171891-35-2[1]
Molecular Formula C₁₁H₁₆BNO₃[1][2]
Molecular Weight 221.06 g/mol
IUPAC Name This compound
Synonyms 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinol, 5-hydroxypyridine-3-boronic acid pinacol ester, (5-hydroxy-3-pyridyl)boronic acid pinacol ester[1][2]

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its application in solution-phase chemistry. The following table summarizes the known physicochemical properties of this compound.

Table 2: Physicochemical Data

PropertyValueSource
Physical Form Solid[1]Sigma-Aldrich[1]
Melting Point Not explicitly available in the searched literature.-
Boiling Point Not explicitly available in the searched literature.-
Solubility While experimental solubility data is not readily available, calculated Log S values suggest it is soluble.Ambeed

Expert Insight: The solid nature of this compound is typical for pinacol boronate esters of this molecular weight. The absence of a reported melting point in readily accessible literature suggests that it may decompose upon heating or that a precise measurement has not been widely published. Researchers should exercise caution when heating this compound and consider techniques like thermogravimetric analysis (TGA) to determine its thermal stability. For practical purposes in synthesis, its solubility in common organic solvents used for cross-coupling reactions (e.g., dioxane, THF, DMF) is of greater importance.

Spectral Characterization

Spectroscopic data is essential for confirming the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for elucidating the structure of organic molecules. While a complete, detailed spectrum with peak assignments and coupling constants is not available in the public domain from the conducted searches, a reference in a supporting information document indicates the use of this compound and provides the following partial ¹H NMR data.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 3.17 (s, 3H), 5.20 (s, 2H), 5.78 (d, J = 7.86 Hz, 1H), 7.71 (t, J = 2.09 Hz, 1H).

Note: This data is part of a larger molecule's spectral data where this compound was used as a reactant. The listed peaks may not all correspond to the title compound. A full, assigned spectrum would be necessary for unambiguous confirmation.

Infrared (IR) Spectroscopy

A published experimental IR spectrum for this specific compound was not found in the conducted searches. However, the expected characteristic IR absorptions would include:

  • O-H stretch: A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the tetramethyl group.

  • C=C and C=N stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • B-O stretch: Strong absorptions in the 1300-1400 cm⁻¹ region, characteristic of the boronate ester.

Mass Spectrometry (MS)

While a specific experimental mass spectrum is not available, the expected exact mass can be calculated from the molecular formula C₁₁H₁₆BNO₃. High-resolution mass spectrometry (HRMS) would be the ideal technique to confirm the elemental composition.

Handling and Storage

For optimal stability and to prevent degradation, this compound should be handled and stored under specific conditions.

  • Storage: Store in a cool, dry place, typically at 2-8°C.[1]

  • Atmosphere: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronate ester.[1]

Synthetic Considerations

This pyridinol boronate ester is typically synthesized via a palladium-catalyzed cross-coupling reaction. A common synthetic route involves the borylation of a halogenated precursor.

G 5-Bromo-3-pyridinol 5-Bromo-3-pyridinol Product This compound 5-Bromo-3-pyridinol->Product Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Product Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_catalyst->Product Base Base (e.g., KOAc) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Caption: General synthetic scheme for the preparation of the title compound.

Experimental Protocol Insight: The choice of palladium catalyst, base, and solvent is crucial for achieving high yields in the Miyaura borylation reaction. Dppf-ligated palladium catalysts are often effective for heteroaromatic substrates. Potassium acetate (KOAc) is a commonly used base that is sufficiently mild for many functionalized substrates. Anhydrous conditions are critical to prevent the hydrolysis of the diboron reagent and the product boronate ester.

Conclusion

This compound is a valuable synthetic intermediate with established utility in organic chemistry. While some of its fundamental physical properties are documented by chemical suppliers, a comprehensive, publicly available experimental dataset for properties such as melting point and a full spectral characterization is limited. The information provided in this guide, compiled from available sources, serves as a foundational resource for researchers utilizing this compound. It is recommended that users perform their own analytical characterization to confirm the identity and purity of the material before use in critical applications.

References

Methodological & Application

The Strategic Application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, optimization strategies, and detailed protocols to empower researchers in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science.

Introduction: The Unique Utility of a Hydroxypyridyl Boronic Ester

This compound is a versatile building block in modern organic synthesis. Its structure combines the stability of a pinacol boronic ester with the functionality of a 3-hydroxypyridine moiety. This combination presents both opportunities and challenges in the widely utilized Suzuki-Miyaura cross-coupling reaction. The pyridine nitrogen can influence the catalytic cycle, while the hydroxyl group can participate in directing effects or require specific reaction conditions to prevent unwanted side reactions. Understanding these nuances is key to harnessing the full synthetic potential of this reagent.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1] This reaction facilitates the synthesis of a vast array of compounds, including polyolefins, styrenes, and substituted biphenyls.[1]

Mechanistic Considerations: The Journey of a Pyridyl Boronic Ester in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)2OH]- Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' R-B(OR)2 R-B(OR)2 Boronate Complex [R-B(OR)2OH]- R-B(OR)2->Boronate Complex + Base (e.g., OH-)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex.

Transmetalation: This is a critical step where the organic group from the boron reagent is transferred to the palladium center. For boronic esters, this step is facilitated by a base, which activates the boron atom, making the organic substituent more nucleophilic.[3] The hydroxyl group on the pyridine ring of the title compound can potentially influence this step. It may coordinate with the palladium center, acting as a directing group and influencing the regioselectivity of the coupling.[4] However, strong bases could also deprotonate the hydroxyl group, which might lead to undesired side reactions or catalyst inhibition. Therefore, the choice of base is a critical parameter to optimize.

Reductive Elimination: In the final step, the two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Experimental Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling with this compound hinges on the careful selection and optimization of several key parameters.

ParameterKey Considerations and RationaleTypical Starting Points
Palladium Catalyst The choice of palladium precursor and ligand is crucial. For heteroaryl couplings, bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and can prevent catalyst deactivation by the pyridine nitrogen.[5] Pre-catalysts like Pd(dppf)Cl₂ are often effective and air-stable.Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)
Base The base activates the boronic ester for transmetalation. For substrates with acidic protons, like the hydroxyl group in our title compound, a moderately strong, non-nucleophilic base is often preferred to avoid deprotonation and potential side reactions. Inorganic carbonates and phosphates are common choices.[6]K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent A solvent system that can dissolve both the organic and inorganic reagents is necessary. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base and the boronate complex. Common organic solvents include dioxane, THF, and toluene.[1]1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O
Reaction Temperature Suzuki couplings are typically run at elevated temperatures to ensure a reasonable reaction rate. Temperatures between 80-100 °C are common.[7]80-100 °C
Equivalents of Boronic Ester A slight excess of the boronic ester (1.1-1.5 equivalents) is often used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.1.1 - 1.5 equivalents

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of the specific conditions for each unique coupling partner is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from established procedures for the coupling of heteroaryl boronic esters.[5][7]

Protocol_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide (1.0 eq), 5-(pinacolboranyl)pyridin-3-ol (1.2 eq), and base (e.g., K2CO3, 2.0 eq) in a reaction vessel. B Add solvent (e.g., Dioxane/H2O 4:1). A->B C Degas the mixture with an inert gas (e.g., Argon) for 15-20 minutes. B->C D Add Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%). C->D E Heat the reaction mixture to 80-100 °C. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). F->G H Wash with water and brine. G->H I Dry the organic layer over Na2SO4, filter, and concentrate. H->I J Purify by column chromatography. I->J

Figure 2: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide/iodide (1.0 equivalent)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), 2-5 mol%)[7]

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0 equivalents)[7]

  • Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Bubble the inert gas through the solution for 15-20 minutes to ensure all oxygen is removed.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization and synthesis, microwave-assisted protocols can significantly reduce reaction times.

Materials:

  • This compound (1.1 equivalents)

  • Aryl or heteroaryl chloride/bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 5 mol%)

  • Base (e.g., Potassium Phosphate (K₃PO₄), 2.0 equivalents)

  • Solvent (e.g., Dimethoxyethane (DME) and water, in a 3:1 ratio)

Procedure:

  • In a microwave reaction vial, combine this compound, the aryl/heteroaryl halide, the base, and the palladium catalyst.

  • Add the solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Yield Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst.
Inefficient baseThe chosen base may not be strong enough to promote transmetalation. Screen other bases such as K₃PO₄ or Cs₂CO₃.
Presence of oxygenThoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation The boronic ester is being cleaved by residual water or acidic protons.Use anhydrous solvents and ensure the base is thoroughly dried. A less protic solvent system may be beneficial.
Homocoupling of Boronic Ester This side reaction can be promoted by certain palladium catalysts and conditions.Use a precise stoichiometry of the boronic ester (1.1-1.2 equivalents). Lowering the reaction temperature or changing the ligand may also help.
Poor Solubility of Reagents The reagents are not fully dissolved, leading to a slow or incomplete reaction.Screen different solvent systems. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the influence of the hydroxypyridyl moiety is essential for successful application. By carefully selecting the catalyst, base, and solvent, and by systematically optimizing the reaction conditions, researchers can effectively utilize this building block to access a diverse range of complex molecules for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust starting point for these synthetic endeavors.

References

The Art of Connection: A Technical Guide to Cross-Coupling Reactions with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine ring system is a privileged motif, present in a vast array of pharmaceuticals and bioactive compounds. This guide provides an in-depth exploration of the cross-coupling potential of a highly versatile building block: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol .

This technical manual moves beyond simple procedural lists to offer a comprehensive understanding of the causality behind experimental choices. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific reagent, providing detailed, field-proven protocols and insights to empower your research and development endeavors.

The Reagent: Understanding this compound

The subject of our focus is a bifunctional pyridine derivative. The pinacol boronic ester at the 5-position serves as a versatile handle for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation. The hydroxyl group at the 3-position introduces a key functionalization point and presents both opportunities and challenges in reaction design. The electron-deficient nature of the pyridine ring can influence the kinetics of the catalytic cycle, a factor that must be considered when selecting catalysts and ligands.[1]

A critical consideration for this reagent is the reactivity of the 3-hydroxyl group. While many cross-coupling reactions tolerate free hydroxyl groups, their acidic proton can potentially interfere with the basic conditions typically employed. In some instances, protection of the hydroxyl group may be necessary to prevent side reactions or catalyst deactivation. However, with careful selection of reaction conditions, protecting-group-free transformations are often achievable, enhancing the atom and step economy of the synthetic route.[2]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl and heteroaryl compounds.[3][4] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[5]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst, ligand, and base is crucial for an efficient reaction, particularly with an electron-deficient and functionalized substrate like this compound.

Electron-rich and bulky phosphine ligands are often preferred for electron-deficient aryl halides as they facilitate the oxidative addition step.[7] The base plays a critical role in the transmetalation step, activating the boronic ester to form a more nucleophilic borate species. The presence of the hydroxyl group on our substrate may necessitate the use of a base that is strong enough to promote transmetalation without causing deprotonation-related side reactions.

Suzuki-Miyaura Catalytic Cycle
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl bromides.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentAmount (equivalents)Role
This compound1.2Boronic ester
Aryl Bromide1.0Electrophile
Pd(dppf)Cl₂0.05Catalyst
K₂CO₃2.0Base
1,4-Dioxane/H₂O (4:1)-Solvent
Temperature90 °C-
Time12-24 h-

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines, catalyzed by palladium.[8][9] This reaction is of immense importance in medicinal chemistry for the introduction of nitrogen-containing functionalities.[10][11]

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[12] The choice of a strong, non-nucleophilic base is critical to facilitate the deprotonation of the coordinated amine without promoting unwanted side reactions.

Buchwald-Hartwig Amination Catalytic Cycle
General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of an aryl halide using this compound as a precursor to the corresponding aryl halide (via a halogenation step not detailed here). For the purpose of this guide, we will assume the corresponding 5-bromo-pyridin-3-ol is used.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentAmount (equivalents)Role
5-Bromo-pyridin-3-ol1.0Electrophile
Amine1.2Nucleophile
Pd₂(dba)₃0.02Catalyst Precursor
Xantphos0.04Ligand
NaOtBu1.4Base
Toluene-Solvent
Temperature100 °C-
Time12-24 h-

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Reagent Addition: Add 5-bromo-pyridin-3-ol (1.0 mmol), the amine (1.2 mmol), and anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[15]

Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the alkyne-coupled product and regenerates the Pd(0) catalyst. The amine base plays a dual role: it deprotonates the terminal alkyne and serves as a solvent.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Py(OH)-X PdII_Aryl Py(OH)-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR' PdII_Both Py(OH)-Pd(II)-C≡CR'(L2) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Py(OH)-C≡CR' RedElim->Product CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide Alkyne H-C≡CR' Alkyne->CuX Base Base Base

References

Application Notes and Protocols for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block for Modern Catalysis

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a versatile heterocyclic compound that stands at the intersection of synthetic organic chemistry and catalyst design. Its structure, featuring a stable pinacol boronic ester and a nucleophilic hydroxyl group on a pyridine scaffold, offers a dual functionality that is highly sought after in the development of novel catalytic systems and functional materials. While primarily recognized for its role as a coupling partner in palladium-catalyzed cross-coupling reactions, its potential as a precursor to sophisticated ligands for metal-catalyzed transformations is an emerging area of significant interest.

This guide provides a comprehensive overview of the known and potential catalytic applications of this compound. We will delve into its established utility in Suzuki-Miyaura coupling and explore its prospective role in the design of novel catalysts, supported by detailed protocols and mechanistic insights.

Part 1: Foundational Application in Suzuki-Miyaura Cross-Coupling

The most prominent and well-established application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful palladium-catalyzed method allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[3]

Key Advantages in Suzuki-Miyaura Coupling:
  • Stability: The pinacol ester group enhances the stability and ease of handling of the boronic acid, making it a preferred reagent in both academic and industrial settings.

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide range of functional groups, a critical feature for the synthesis of complex molecules.[4]

  • Versatility: This building block provides a straightforward method for introducing a 3-hydroxypyridin-5-yl moiety into a target molecule.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeNotes
Palladium Catalyst 1-5 mol%Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand (if needed) 1-10 mol%SPhos, XPhos, P(t-Bu)₃
Base 2-3 equivalentsK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 0.1 - 0.5 MDioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °CSubstrate dependent
Reaction Time 2-24 hoursMonitored by TLC or LC-MS

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), palladium catalyst, and ligand (if applicable).

  • Solvent and Base Addition: Add the chosen solvent system and the base.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Emerging Applications in Catalyst Design: A Bifunctional Ligand Precursor

The true catalytic potential of this compound lies in its bifunctional nature. The 3-hydroxy-pyridine moiety can act as a bidentate chelating ligand for a variety of transition metals, while the boronic ester provides a handle for further functionalization through cross-coupling reactions. This allows for the synthesis of novel, tailored ligands for a wide range of catalytic applications.

Conceptual Framework: From Building Block to Catalyst

The general strategy involves a two-step process:

  • Functionalization via Suzuki-Miyaura Coupling: The boronic ester is reacted with a suitable aryl or heteroaryl halide to introduce a desired steric or electronic directing group.

  • Metal Coordination: The resulting functionalized 3-hydroxypyridine derivative is then used as a ligand to form a metal complex with catalytic activity.

G A 5-(Pin)B-3-hydroxypyridine B Suzuki-Miyaura Coupling (+ R-X) A->B Step 1 C Functionalized 3-Hydroxypyridine B->C E Coordination C->E D Metal Precursor (e.g., Pd(II), Ru(II), Cu(I)) D->E Step 2 F Novel Catalytic Complex E->F

Caption: Synthetic pathway from the boronic ester to a novel catalytic complex.

Potential Catalytic Applications of Derived Ligands
  • Enhanced Cross-Coupling Catalysis: Ligands derived from this scaffold could lead to more active, selective, and stable catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions. The electronic properties of the pyridine ring and the steric bulk of the appended group can be fine-tuned to optimize catalytic performance.

  • C-H Activation: The hydroxypyridine moiety is a known directing group for C-H activation reactions.[5] By incorporating this unit into a ligand, it is possible to design catalysts for site-selective C-H functionalization.

  • Asymmetric Catalysis: Chiral groups can be introduced via the Suzuki-Miyaura coupling step, leading to the synthesis of chiral ligands for asymmetric catalysis.

Protocol: Synthesis of a Bidentate N,O-Ligand and its Palladium Complex

This protocol describes a representative synthesis of a functionalized ligand and its subsequent coordination to a palladium center.

Step 1: Synthesis of 5-(2-Tolyl)pyridin-3-ol

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), 2-bromotoluene (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and a 2M aqueous solution of Na₂CO₃ (3.0 equiv) in a 4:1 mixture of dioxane and water.

  • Reaction Execution: Degas the mixture and heat at 100 °C for 12 hours under an argon atmosphere.

  • Workup and Purification: After cooling, extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography (hexanes/ethyl acetate) to yield 5-(2-tolyl)pyridin-3-ol.

Step 2: Synthesis of Dichloro[5-(2-tolyl)pyridin-3-ol]palladium(II) Dimer

  • Reaction Setup: Dissolve the synthesized 5-(2-tolyl)pyridin-3-ol (2.0 equiv) in methanol in a round-bottom flask.

  • Palladium Addition: Add a solution of PdCl₂(MeCN)₂ (1.0 equiv) in methanol dropwise to the ligand solution at room temperature.

  • Precipitation and Isolation: Stir the reaction mixture for 4 hours. A precipitate will form. Collect the solid by filtration, wash with cold methanol and diethyl ether, and dry under vacuum to yield the palladium complex.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation A Reactants 5-(Pin)B-3-hydroxypyridine 2-Bromotoluene Pd(PPh₃)₄, Na₂CO₃ B Reaction Dioxane/H₂O 100 °C, 12h A->B C Product 5-(2-Tolyl)pyridin-3-ol B->C D Reactants 5-(2-Tolyl)pyridin-3-ol PdCl₂(MeCN)₂ C->D E Reaction Methanol Room Temp, 4h D->E F Product Pd(II) Dimer Complex E->F

Caption: Workflow for the synthesis of a palladium complex.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for chemical synthesis. While its primary role has been as a building block in cross-coupling reactions, its potential as a precursor for novel ligand synthesis opens up exciting avenues in catalysis research. The ability to readily modify the pyridine scaffold through the boronic ester handle allows for the rational design of ligands with tailored steric and electronic properties. Future research in this area is expected to lead to the development of highly efficient and selective catalysts for a wide range of organic transformations, further solidifying the importance of this bifunctional molecule in modern chemistry.

References

"5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol as a building block in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Modern Drug Discovery

Introduction: A Privileged Scaffold Meets a Powerful Synthetic Tool

In the landscape of medicinal chemistry, the pyridine ring is considered a "privileged scaffold." Its presence is prominent in a vast number of FDA-approved drugs and biologically active compounds, owing to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems.[1][2] The pyridin-3-ol motif, specifically, offers a valuable combination of a hydrogen bond donor (the hydroxyl group) and acceptor (the ring nitrogen), enhancing interactions with biological targets.[3]

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. Among these, the Suzuki-Miyaura reaction, which forges carbon-carbon bonds between organoboron compounds and organic halides, stands as a cornerstone of modern drug discovery.[4] Boronic acids and their corresponding esters are the key organoboron reagents in this transformation. While boronic acids are highly reactive, they can be prone to decomposition.[5] Their pinacol ester derivatives, such as This compound , offer a significant advantage in terms of stability, making them easier to handle, purify, and store for extended periods, which ensures reproducibility in complex syntheses.[5][6]

This document serves as a detailed application guide for utilizing this compound, a versatile building block that combines the desirable features of the pyridin-3-ol scaffold with the robust synthetic utility of a pinacol boronic ester. We will explore its properties, provide detailed protocols for its application in Suzuki-Miyaura cross-coupling, and discuss the critical parameters that ensure successful and efficient synthesis.

Physicochemical Properties and Handling

The effective use of any chemical reagent begins with a thorough understanding of its physical properties and stability. The pinacol ester group not only facilitates the Suzuki-Miyaura reaction but also confers significant stability to the molecule compared to the analogous boronic acid.

PropertyData
Molecular Formula C₁₁H₁₆BNO₃[7]
Molecular Weight 221.06 g/mol
Appearance Typically an off-white to pale yellow solid
Synonyms 5-Hydroxypyridine-3-boronic acid pinacol ester[7]

Expert Insights on Handling and Storage: The tetramethyl-1,3,2-dioxaborolane (pinacol) group sterically protects the boron atom, significantly reducing the rate of common decomposition pathways like protodeboronation that can plague free boronic acids.[5] However, to ensure maximum shelf-life and reactivity, the following handling procedures are recommended:

  • Storage: Store in a cool, dry, and well-sealed container. A desiccator or an inert atmosphere (Argon or Nitrogen) is ideal for long-term storage.

  • Handling: Avoid prolonged exposure to air and moisture. While more stable than boronic acids, slow hydrolysis can still occur over time. Use in a well-ventilated area or fume hood.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C(sp²)–C(sp²) bond, linking the pyridine ring to another aryl or heteroaryl moiety.

Causality Behind Experimental Design: Successfully coupling nitrogen-containing heteroaryl boron reagents presents unique challenges. The Lewis basicity of the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity. Furthermore, electron-deficient heteroaryl systems can exhibit slower rates of transmetalation.[8] Therefore, the choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) combined with a phosphine ligand is typically employed. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or dppf) are often effective as they promote the rate-limiting oxidative addition and reductive elimination steps and stabilize the active Pd(0) species.

  • Base: The base is not merely a proton scavenger; it is essential for activating the boronic ester. It reacts with the boronic ester to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[9] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can profoundly impact the reaction outcome.[10]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is common. Water can play a beneficial role in promoting the formation of the boronate "ate" complex and may help hydrolyze pinacol boronic esters to the more reactive boronic acids in situ.[11]

Experimental Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, general procedure for the cross-coupling of this compound with a variety of aryl or heteroaryl halides.

Materials and Reagents:

ComponentRoleTypical Examples
Aryl/Heteroaryl HalideElectrophilic PartnerAr-Br, Ar-Cl, HetAr-Br
Boronic EsterNucleophilic Partner5-(4,4,5,5-...)pyridin-3-ol
Palladium PrecatalystCatalyst SourcePd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)
LigandStabilizes & Activates CatalystSPhos, XPhos, RuPhos, dppf
BaseActivates Boronic EsterK₃PO₄, K₂CO₃, Cs₂CO₃
SolventReaction Medium1,4-Dioxane, Toluene, DME/Water

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2–1.5 equiv), the base (2.0–3.0 equiv), the palladium precatalyst (0.01–0.05 equiv), and the ligand (0.02–0.10 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent (or solvent mixture) via syringe. A typical concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_caption Fig 1. Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)L₂(R') (Transmetalation Intermediate) oa_complex->trans_complex Transmetalation ([R'-B(pin)(Base)]⁻) trans_complex->pd0 Reductive Elimination re_complex Ar-R' (Coupled Product) trans_complex->re_complex boronate_formation R'-B(pin) + Base -> [R'-B(pin)(Base)]⁻ (Boronate Formation)

Caption: Fig 1. Suzuki-Miyaura Catalytic Cycle

Application Example: Synthesis of a Bioactive Kinase Inhibitor Scaffold

The pyridin-3-ol core, when coupled to other heterocycles, forms scaffolds common in many kinase inhibitors, which are a critical class of anticancer drugs. This protocol provides a representative example of how to synthesize a 5-(heteroaryl)pyridin-3-ol structure, a key pharmacophore.

Reaction: Coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Experimental Protocol 2: Synthesis of 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-3-ol

Step-by-Step Methodology:

  • Reagent Loading: In a 20 mL microwave vial, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol, 1.0 equiv), this compound (331 mg, 1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (41 mg, 0.05 mmol, 0.05 equiv).

  • Inerting and Solvent Addition: Seal the vial with a cap, then evacuate and backfill with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Place the vial in a preheated 100 °C heating block and stir vigorously for 12-18 hours. Monitor the reaction by LC-MS for the disappearance of the 4-chloropyrimidine starting material.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Separate the layers. Extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-3-ol.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic transformation described in Protocol 2.

Synthetic_Pathway cluster_caption Fig 2. Synthesis of a Bioactive Scaffold reactant1 This compound conditions Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O, 100 °C plus + reactant2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyridin-3-ol conditions->product

Caption: Fig 2. Synthesis of a Bioactive Scaffold

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its inherent stability, combined with the proven power of the Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient route to novel compounds containing the medicinally important 5-aryl-pyridin-3-ol scaffold. By carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively overcome the challenges associated with heteroaryl couplings and readily incorporate this valuable fragment into complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals. The functionalization of this privileged heterocycle is therefore of paramount importance to medicinal chemists. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a particularly valuable building block, offering a strategic entry point for the synthesis of complex 5-aryl-pyridin-3-ol derivatives. These motifs are prevalent in a variety of biologically active molecules, notably as core structures in kinase inhibitors, which play a crucial role in oncology and the treatment of inflammatory diseases.[1]

This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances, provide detailed, field-proven protocols, and explain the rationale behind the experimental choices, empowering researchers to leverage this reagent to its full potential.

Physicochemical Properties and Handling

Table 1: Physicochemical Properties of Related Pyridyl Boronic Esters

Property3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular Formula C₁₁H₁₆BNO₂C₁₁H₁₆BNO₂
Molecular Weight 205.06 g/mol 205.06 g/mol
Appearance SolidSolid
Storage Store under inert gasStore under inert gas

Data inferred from publicly available information on related compounds.

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[3] It is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Mechanistic Insights: The Role of the Hydroxyl Group

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Complex_A R-Pd(II)(X)Ln Oxidative\nAddition->Complex_A R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Complex_A->Transmetalation Complex_B R-Pd(II)(R')Ln Transmetalation->Complex_B R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination Complex_B->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' R-R' Reductive\nElimination->R-R' Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine Reagents (Boronic Ester, Aryl Halide, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert Add 3. Add Degassed Solvents and Catalyst Inert->Add Heat 4. Heat and Stir (85-95°C, 12-24h) Add->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Workup 6. Aqueous Work-up (Extraction) Monitor->Workup Purify 7. Column Chromatography Workup->Purify Characterize 8. Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for the Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridinyl Boronic Esters in Medicinal Chemistry

Pyridinyl boronic acids and their corresponding esters are invaluable building blocks in modern synthetic and medicinal chemistry. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many biologically active molecules.

The target molecule, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, is a bifunctional reagent. The boronic ester moiety serves as a handle for cross-coupling reactions, while the hydroxyl group on the pyridine ring offers a site for further functionalization or can act as a key pharmacophoric feature. However, the synthesis of pyridinyl boronic esters can be challenging due to the inherent electronic properties of the pyridine ring and the potential for instability of the C-B bond.[1][2] This guide provides a detailed examination of the reaction conditions and a robust protocol for the synthesis of this important intermediate.

Synthetic Strategies: A Mechanistic Perspective

Several methods have been developed for the synthesis of pyridinyl boronic esters. These include:

  • Metal-Halogen Exchange: This classic approach involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate. While effective, the strong basicity of the organometallic intermediates can limit functional group tolerance.

  • Iridium-Catalyzed C-H Borylation: This more modern approach allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond.[3][4][5][6] The regioselectivity is often governed by steric factors, making it a powerful tool for late-stage functionalization.[7] However, the pyridine nitrogen can sometimes inhibit the iridium catalyst.[4][5]

  • Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This is arguably the most common and versatile method. It involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8][9][10] This method generally exhibits excellent functional group tolerance and provides the stable pinacol boronic ester directly.[8]

For the synthesis of this compound, the Miyaura borylation of a corresponding 5-halopyridin-3-ol (e.g., 5-bromo-pyridin-3-ol) is a highly reliable and scalable strategy.

The Catalytic Cycle of Miyaura Borylation

The mechanism of the Miyaura borylation reaction is a well-studied catalytic cycle involving palladium(0) and palladium(II) intermediates.

References

Application Notes and Protocols for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol: A Versatile Reagent for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Utility of a Functionalized Pyridine Boronic Ester

In the landscape of modern medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl scaffolds.[1][2] Within the vast arsenal of reagents for this transformation, functionalized pyridine boronic acids and their esters are of paramount importance due to the prevalence of the pyridine motif in pharmaceuticals. This guide provides detailed application notes and protocols for the use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol , a versatile building block that combines the reactivity of a boronic ester with the functionality of a hydroxyl group, opening avenues for the synthesis of novel molecular architectures.

The presence of the hydroxyl group on the pyridine ring presents both opportunities and challenges. While it offers a handle for further functionalization or can participate in directing intermolecular interactions, it can also complicate the cross-coupling reaction by coordinating with the palladium catalyst.[3][4] This document will provide a comprehensive overview of the synthesis of this reagent, its application in Suzuki-Miyaura cross-coupling, and strategies to harness or mitigate the effects of the hydroxyl functionality.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use. Below is a summary of the key properties of this compound and its precursor, 5-bromo-3-hydroxypyridine.

Property5-bromo-3-hydroxypyridineThis compound
Molecular Formula C₅H₄BrNOC₁₁H₁₆BNO₃
Molecular Weight 173.99 g/mol 221.06 g/mol
Appearance White to off-white solid[5]Typically a white to off-white solid
Solubility Soluble in polar organic solvents like methanol and dichloromethane.[5][6]Generally soluble in common organic solvents used for cross-coupling reactions such as dioxane, THF, and DMF.
Stability Stable under normal laboratory conditions.As a pinacol boronic ester, it exhibits greater stability compared to the corresponding boronic acid, particularly towards hydrolysis.[3] However, prolonged exposure to moisture should be avoided.

Synthesis of this compound

The most common and practical route to this compound is through the Miyaura borylation of its corresponding halo-precursor, 5-bromo-3-hydroxypyridine.[7][8]

Workflow for the Synthesis of the Target Compound

SynthesisWorkflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Miyaura Borylation A Starting Material (e.g., 3,5-dibromopyridine) B Synthesis of 5-bromo-3-hydroxypyridine A->B Various synthetic routes [1, 4] C 5-bromo-3-hydroxypyridine G Miyaura Borylation Reaction [7, 9] C->G D Bis(pinacolato)diboron (B₂pin₂) D->G E Palladium Catalyst (e.g., Pd(dppf)Cl₂) E->G F Base (e.g., KOAc) F->G H Target Compound: This compound G->H

Caption: Synthetic workflow for the preparation of the title compound.

Protocol 1: Synthesis of 5-bromo-3-hydroxypyridine

Several methods for the synthesis of 5-bromo-3-hydroxypyridine have been reported. A common approach involves the demethylation of 5-bromo-3-methoxypyridine.[5]

Materials:

  • 5-bromo-3-methoxypyridine

  • Hydrobromic acid (48%)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (6N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Combine 5-bromo-3-methoxypyridine, 48% hydrobromic acid, and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 120°C and stir overnight.

  • Cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the mixture to a pH of approximately 6 with a 6N NaOH solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by stirring in dichloromethane, followed by filtration to collect the solid 5-bromo-3-hydroxypyridine.[5]

Protocol 2: Miyaura Borylation to Yield this compound

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl halides to aryl boronic esters.[7][9]

Materials:

  • 5-bromo-3-hydroxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3-hydroxypyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90°C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • The filtrate can be concentrated, and the crude product purified by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl compounds.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

SuzukiCycle Pd0 Pd(0)Lₙ ArX Aryl Halide (Ar-X) ArPdX Ar-Pd(II)-X(Lₙ) ArPdR Ar-Pd(II)-R'(Lₙ) ArPdX->ArPdR Transmetalation ArR Ar-R' ArPdR->ArR Reductive Elimination ArX->ArPdX Oxidative Addition RBoronic R'-B(OR)₂ Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Add the chosen solvent system. For many Suzuki couplings, a mixture of an organic solvent and an aqueous solution of the base is effective.[1]

  • Degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 4: One-Pot Miyaura Borylation and Suzuki-Miyaura Coupling

A highly efficient approach is to perform the Miyaura borylation and the subsequent Suzuki-Miyaura coupling in a single reaction vessel without isolating the boronic ester intermediate.[10][11][12] This "one-pot" or "telescoped" procedure saves time, reduces waste, and can improve overall yield.[12]

Materials:

  • 5-bromo-3-hydroxypyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Aryl or heteroaryl halide

  • Palladium catalyst (a catalyst effective for both reactions, e.g., a Buchwald palladacycle or Pd(dppf)Cl₂)[10]

  • Base for borylation (e.g., KOAc)

  • Base for Suzuki coupling (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, ethanol)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Miyaura Borylation Step:

    • To a dry Schlenk flask under an inert atmosphere, add 5-bromo-3-hydroxypyridine, bis(pinacolato)diboron, the palladium catalyst, and the borylation base (e.g., KOAc).

    • Add the anhydrous solvent (e.g., 1,4-dioxane).

    • Heat the mixture to 80-90°C and stir until the borylation is complete (monitor by TLC or LC-MS, typically a few hours).

  • Suzuki-Miyaura Coupling Step:

    • Cool the reaction mixture to room temperature.

    • Add the aryl or heteroaryl halide, the Suzuki coupling base (e.g., an aqueous solution of K₂CO₃), and any additional solvent if required.

    • Degas the mixture again with an inert gas.

    • Heat the reaction to the appropriate temperature for the Suzuki coupling (typically 80-110°C) and stir until completion.

  • Workup and Purification:

    • Follow the workup and purification steps outlined in Protocol 3.

Expert Insights: Addressing the Challenges of the Hydroxyl Group

The presence of a free hydroxyl group on the pyridine ring can lead to challenges in Suzuki-Miyaura coupling. The hydroxyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3] Furthermore, reports on the coupling of similar compounds like 2-chloro-3-hydroxypyridine have shown very low yields under standard conditions.

Strategies for Success:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those developed by Buchwald and others, can promote the desired cross-coupling and minimize catalyst inhibition.[13]

  • Base Selection: The nature and strength of the base can significantly impact the reaction. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary to find the optimal conditions.

  • Hydroxyl Group as a Directing Group: In some cases, a hydroxyl group can be exploited to direct the regioselectivity of a reaction.[4] This is an advanced concept that may be applicable in specific contexts, potentially involving the formation of a palladium alkoxide intermediate.

  • Protection of the Hydroxyl Group: If direct coupling proves to be low-yielding, protection of the hydroxyl group as an ether (e.g., methoxy or benzyloxy) or a silyl ether can be a viable strategy. The protecting group can then be removed in a subsequent step.

Safety and Handling

As with all laboratory procedures, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle all reagents, especially volatile organic solvents, in a well-ventilated fume hood.

  • Inert Atmosphere: Organoboron reagents and palladium catalysts can be sensitive to air and moisture. Use of an inert atmosphere (argon or nitrogen) is crucial for reproducible results.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. While the presence of the hydroxyl group requires careful consideration of reaction conditions, the protocols and insights provided in this guide offer a solid foundation for its successful application. The ability to perform a one-pot Miyaura borylation and Suzuki-Miyaura coupling sequence from the readily available 5-bromo-3-hydroxypyridine precursor makes this an attractive and efficient route to novel 3-hydroxypyridyl-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. As a pyridylboronic acid pinacol ester, this compound is instrumental in various cross-coupling reactions, yet its purification can present unique challenges due to its specific chemical properties. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high purity for your downstream applications.

The structure of this compound combines a pyridine ring, a hydroxyl group, and a pinacol boronic ester. This combination of functional groups can lead to issues such as hydrolysis of the boronic ester, strong interactions with silica gel, and potential for tautomerization, all of which can complicate purification. This guide will address these specific issues with practical, field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind it.

Issue 1: Product Decomposition or Poor Recovery during Silica Gel Chromatography

Question: I'm observing significant tailing, broad peaks, or even complete loss of my product on the silica gel column. What is causing this and how can I prevent it?

Answer: This is a frequent issue when purifying pyridine-containing compounds on standard silica gel.[1] The primary cause is the interaction between the basic nitrogen of the pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to strong, sometimes irreversible, adsorption of your compound onto the stationary phase, resulting in poor recovery and peak shape.[1] The hydroxyl group on the pyridine ring can also contribute to these strong interactions.

Solutions:

  • Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).[1] This will "cap" the acidic silanol sites and reduce the strong interaction with your basic compound.

  • Mobile Phase Additives: Incorporate a small percentage of a basic additive like triethylamine or pyridine into your mobile phase.[1] This will compete with your product for the active sites on the silica gel, leading to improved elution and peak shape.

  • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for the purification of basic compounds.[1]

Issue 2: Presence of Boronic Acid Impurity in the Final Product

Question: My final product shows a significant amount of the corresponding boronic acid impurity, even after chromatography. How is this happening and what can I do to minimize it?

Answer: Pinacol boronic esters are susceptible to hydrolysis, especially in the presence of water and acid or base.[2] During workup or chromatography with protic solvents (like methanol or water), the pinacol ester can be cleaved to form the more polar boronic acid. This is a common challenge in the analysis and purification of boronic esters.[3][4]

Solutions:

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents during your reaction and workup to minimize exposure to water.

  • Aprotic Solvents for Chromatography: For column chromatography, prioritize the use of aprotic solvents in your mobile phase. While a small amount of a polar protic solvent like methanol might be necessary for elution, try to keep its concentration to a minimum.

  • pH Control during Workup: During aqueous extractions, carefully control the pH. Extreme pH values can accelerate the hydrolysis of the boronic ester.

  • Specialized Chromatographic Techniques: For analytical purposes, methods have been developed to minimize on-column hydrolysis, such as using aprotic diluents and highly basic mobile phases for reversed-phase HPLC.[3] While not directly a purification technique, this highlights the importance of minimizing contact with protic environments.

Issue 3: The Purified Product is an Oil and Fails to Crystallize

Question: After chromatography, my product is a persistent oil and I cannot get it to crystallize. How can I induce crystallization?

Answer: The inability to crystallize can be due to the presence of residual impurities that inhibit the formation of a crystal lattice, or it may be an inherent property of the compound.[1]

Solutions:

  • Ensure High Purity: The first step is to be certain that the product is as pure as possible. Re-chromatographing a small sample with a very shallow solvent gradient might help to remove any closely eluting impurities.

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Techniques to try include:

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly.

    • Cooling: Dissolve the oil in a suitable solvent at an elevated temperature and then slowly cool the solution.

    • Vapor Diffusion: Dissolve the oil in a good solvent and place this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The vapor from the anti-solvent will slowly diffuse into the product solution, gradually decreasing its solubility and hopefully inducing crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5]

  • Trituration: Add a solvent in which your product is poorly soluble and stir or sonicate the mixture. This can sometimes wash away impurities and induce the product to solidify.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: While physical properties can vary slightly, pyridylboronic acid pinacol esters are often white to off-white crystalline powders or solids.[6] If your product is a dark oil or tar, it likely contains significant impurities.

Q2: How should I store the purified compound?

A2: Due to its sensitivity to moisture, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark, and dry place.[6][7]

Q3: Can I use reversed-phase HPLC for the purification of this compound?

A3: While reversed-phase HPLC can be used, there is a significant risk of on-column hydrolysis of the pinacol ester to the corresponding boronic acid.[4][8] If you must use reversed-phase, it is advisable to use buffered mobile phases and minimize the analysis time. For preparative purification, normal-phase chromatography with the precautions mentioned in the troubleshooting section is often preferred.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Neutralized Silica Gel

This protocol describes a general procedure for the purification of this compound using flash column chromatography with triethylamine-neutralized silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et3N)

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system or glass column

Procedure:

  • TLC Analysis: Develop a TLC method to effectively separate your product from impurities. A common starting point for solvent systems is a mixture of hexanes and ethyl acetate. If the compound is very polar, a system of dichloromethane and methanol might be more appropriate. Add 0.1-1% triethylamine to the TLC solvent system to mimic the column conditions.

  • Preparation of Neutralized Silica Gel: In a fume hood, create a slurry of the required amount of silica gel in your chosen mobile phase (e.g., 9:1 Hexanes:EtOAc) containing 1% triethylamine. Gently stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Column Packing: Pack your chromatography column with the neutralized silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, you can adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution: Run the column using a gradient of your chosen solvent system (e.g., starting with a low polarity mixture and gradually increasing the polarity). Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing the purified product to achieve higher purity.

Materials:

  • Purified this compound

  • A range of solvents for screening (e.g., Toluene, Ethyl Acetate, Dichloromethane, Hexanes, Ethanol).[5][9]

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of your purified product in a minimal amount of a potential recrystallization solvent at an elevated temperature. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In a larger flask, dissolve the bulk of your product in the chosen solvent at its boiling point. Use the minimum amount of solvent necessary to fully dissolve the compound.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: If crystals do not form, you can try scratching the inside of the flask or placing the solution in a refrigerator or freezer.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualization of Key Concepts

Decision Tree for Purification Strategy

The following diagram illustrates a decision-making process for selecting an appropriate purification strategy for this compound.

Purification_Strategy start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes neutralize_silica Use Neutralized Silica Gel or Alumina column_chromatography->neutralize_silica check_hydrolysis Check for Boronic Acid (Hydrolysis Product) neutralize_silica->check_hydrolysis anhdrous_conditions Use Anhydrous Solvents and Aprotic Mobile Phase check_hydrolysis->anhdrous_conditions Yes check_hydrolysis->final_product No anhdrous_conditions->final_product

Caption: A decision tree for selecting a purification method.

Workflow for Column Chromatography

This diagram outlines the key steps involved in the purification of this compound by column chromatography.

Chromatography_Workflow start Start: Crude Product tlc 1. Develop TLC Method (with 0.1-1% Et3N) start->tlc prepare_column 2. Prepare Neutralized Silica Gel Slurry tlc->prepare_column pack_column 3. Pack Column prepare_column->pack_column load_sample 4. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 5. Elute with Solvent Gradient load_sample->elute collect_fractions 6. Collect and Monitor Fractions by TLC elute->collect_fractions combine_pure 7. Combine Pure Fractions collect_fractions->combine_pure concentrate 8. Concentrate Under Reduced Pressure combine_pure->concentrate end End: Purified Product concentrate->end

Caption: Workflow for purification by column chromatography.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Triethylamine in Mobile Phase 0.1 - 1% (v/v)To neutralize acidic silanol groups on silica gel and prevent product adsorption.[1]
Column Chromatography Stationary Phase Silica Gel (230-400 mesh) or Neutral/Basic AluminaStandard choice for many organic compounds; alumina is a good alternative for basic compounds.[1]
Typical Mobile Phase Systems Hexanes/Ethyl Acetate or Dichloromethane/MethanolGradients of these systems are effective for eluting a wide range of polarities.
Storage Temperature ≤ -10 °C is recommended for long-term storage.[6]To minimize degradation over time.

References

"stability and storage of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the stability, storage, and use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in experimental settings. This resource offers troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent.

I. Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, and this compound is a valuable building block in this reaction.[1] However, challenges can arise. This section addresses common issues encountered during its use.

Scenario 1: Low or No Product Yield

Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the stability of the boronic ester, the reaction conditions, and the choice of reagents.

Possible Causes & Step-by-Step Solutions:

  • Degradation of the Boronic Ester: this compound, like other boronic esters, is susceptible to hydrolysis, which can lead to the formation of the less reactive boronic acid and pinacol.[2] This process can be accelerated by the presence of water and base in the reaction mixture.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider adding molecular sieves to the reaction mixture.

      • Optimize Base Selection: While a base is necessary to activate the boronic ester for transmetalation, a strong base in the presence of water can promote hydrolysis.[3] Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

      • Use the Reagent Promptly: After weighing, use the boronic ester as quickly as possible to minimize exposure to atmospheric moisture.

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron to the palladium center is a critical step in the catalytic cycle.[4]

    • Solution:

      • Choice of Base: The base plays a crucial role in the formation of the active boronate species. If you are using a weak base, consider switching to a stronger one like cesium carbonate or potassium phosphate (K₃PO₄).

      • Solvent System: The choice of solvent can influence the solubility of the reagents and the rate of transmetalation. A mixture of a polar aprotic solvent (like dioxane or THF) and water is often effective. Experiment with different solvent ratios.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, leading to a stalled reaction.

    • Solution:

      • Ligand Selection: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich ligands such as those from the Buchwald family (e.g., XPhos, SPhos).[5]

      • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. This can be done by bubbling argon or nitrogen through the solvent or by using the freeze-pump-thaw method.

Scenario 2: Significant Formation of Side Products

Question: My Suzuki-Miyaura reaction is producing significant amounts of side products, such as the homocoupled product of my boronic ester and protodeboronation of the starting material. How can I minimize these unwanted reactions?

Answer:

The formation of side products is a common issue in Suzuki-Miyaura couplings and often points to suboptimal reaction conditions or reagent quality.

Key Side Reactions and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategies
Homocoupling Product Two molecules of the boronic ester couple together, often promoted by the presence of Pd(II) species and oxygen.[6]- Thorough Degassing: Rigorously remove oxygen from the reaction mixture. - Use a Pd(0) Pre-catalyst: Employ a catalyst such as Pd(PPh₃)₄ to minimize the presence of Pd(II) at the start of the reaction.
Protodeboronation Product The boronic ester is replaced by a hydrogen atom, a reaction favored by the presence of water and base.- Anhydrous Conditions: Use dry solvents and reagents. - Milder Base: Opt for a less aggressive base like potassium fluoride (KF).
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene.[6]- Optimize Ligand: Use a ligand that promotes reductive elimination over competing pathways. - Control Temperature: Avoid excessively high reaction temperatures.

Troubleshooting Workflow for Suzuki-Miyaura Coupling:

Suzuki_Troubleshooting start Low or No Product Yield check_reagents Verify Reagent Quality (Boronic Ester, Aryl Halide) start->check_reagents Start Here check_conditions Review Reaction Conditions (Solvent, Base, Temp) check_reagents->check_conditions Reagents OK check_catalyst Assess Catalyst System (Pd Source, Ligand) check_conditions->check_catalyst Conditions Standard optimize_base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) check_catalyst->optimize_base Catalyst Standard optimize_solvent Adjust Solvent System (e.g., Dioxane/H2O, THF/H2O) optimize_base->optimize_solvent Still Low Yield optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald Ligands) optimize_solvent->optimize_catalyst Still Low Yield success Successful Coupling optimize_catalyst->success Improved Yield

Caption: A flowchart for troubleshooting a failed Suzuki coupling reaction.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

  • Container: Keep the container tightly sealed.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of the boronic ester can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. ¹¹B NMR can be used to observe the boron environment.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile. Note that hydrolysis can sometimes occur on the column, so method development may be necessary.

Q3: Can the hydroxyl group on the pyridine ring interfere with the Suzuki-Miyaura coupling?

A3: The phenolic hydroxyl group is generally compatible with Suzuki-Miyaura coupling conditions. However, under strongly basic conditions, it can be deprotonated, which may affect the electronic properties of the pyridine ring and potentially coordinate with the palladium catalyst. In most cases, this does not inhibit the reaction, but it is a factor to consider when optimizing reaction conditions. If issues are suspected, protection of the hydroxyl group may be an option, but it is often not necessary.

Q4: What is the primary degradation pathway for this compound?

A4: The most common degradation pathway for boronic esters, including this compound, is hydrolysis of the C-B bond to form the corresponding boronic acid and pinacol.[2] This is typically initiated by the presence of water. Oxidation of the boronic ester is also a possibility, especially if the compound is not stored under an inert atmosphere.

Degradation Pathway of Boronic Esters:

Degradation_Pathway boronic_ester This compound hydrolysis Hydrolysis (+ 2 H2O) boronic_ester->hydrolysis boronic_acid 5-hydroxypyridine-3-boronic acid hydrolysis->boronic_acid pinacol Pinacol hydrolysis->pinacol

Caption: The primary degradation pathway of the boronic ester via hydrolysis.

III. Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.

  • Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-(4,4,5,5-Tetramethyl-[2][4][7]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from --INVALID-LINK--

  • Organic Spectroscopy International. (2015). 3-(4,4,5,5-Tetramethyl-[2][4][7]dioxaborolan-2-yl)pyridine. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Ossila. (n.d.). 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde. Retrieved from --INVALID-LINK--

  • Oakwood Chemical. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 97%, Thermo Scientific. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from --INVALID-LINK--

References

"common side reactions of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in cross-coupling reactions. The unique trifunctional nature of this reagent—a pyridine ring, a boronic ester, and a hydroxyl group—presents specific challenges and opportunities in synthesis. This guide will explain the causality behind experimental choices to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired C-C coupled product. What are the primary side reactions I should be aware of?

A1: Low yields with this substrate can often be attributed to three primary side reactions: protodeboronation, homocoupling of the boronic ester, and competitive O-arylation of the 3-hydroxyl group. The electron-deficient nature of the pyridine ring can make the boronic ester susceptible to hydrolysis (protodeboronation), while the presence of the hydroxyl group introduces an alternative nucleophilic site for coupling.

Q2: I am observing a significant amount of 3-hydroxypyridine in my reaction mixture. What is causing this and how can I minimize it?

A2: The formation of 3-hydroxypyridine is a classic sign of protodeboronation, where the boronic ester group is cleaved and replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids and esters, especially those containing electron-withdrawing groups. The presence of water and strong bases can facilitate this undesired reaction.

Q3: Besides my desired product, I am isolating a biaryl product derived from the coupling of two molecules of my aryl halide. What leads to this homocoupling?

A3: Homocoupling of the aryl halide is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic ester as well. Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize this.

Q4: Is it necessary to protect the 3-hydroxyl group before performing the Suzuki-Miyaura coupling?

A4: While not always necessary, protecting the 3-hydroxyl group can be a highly effective strategy to prevent O-arylation and improve the yield of the desired C-C coupled product. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable. Common protecting groups for phenols, such as a methyl or benzyl ether, could be considered. The use of a protecting group can control the regioselectivity of the reaction, favoring the desired C5-arylation.

Troubleshooting Guides

Issue 1: Low Yield and Significant Protodeboronation

Symptoms:

  • Low conversion of starting materials.

  • Significant presence of 3-hydroxypyridine in the crude reaction mixture, confirmed by LC-MS or NMR.

Root Causes & Solutions:

Cause Explanation Recommended Action
Excess Water Water is a key ingredient for protodeboronation.Use anhydrous solvents and dry reagents. If a biphasic system is necessary, minimize the amount of water.
Inappropriate Base Strong bases in protic solvents can accelerate protodeboronation.Screen milder bases such as K₃PO₄ or Cs₂CO₃. The choice of base is crucial and can significantly impact the reaction outcome.
Prolonged Reaction Time/High Temperature Extended exposure to reaction conditions can lead to degradation of the boronic ester.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Consider lowering the reaction temperature.
Catalyst System The choice of palladium source and ligand can influence the rate of the desired coupling versus side reactions.Employ a highly active catalyst system, such as a pre-formed Pd(0) catalyst or a combination of a Pd(II) precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).

Experimental Protocol to Minimize Protodeboronation:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a finely powdered, anhydrous base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen at least three times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 2: Formation of O-Arylated Byproduct

Symptoms:

  • Isolation of a product where the aryl group from the aryl halide is attached to the oxygen of the 3-hydroxyl group.

Root Causes & Solutions:

Cause Explanation Recommended Action
Deprotonation of Hydroxyl Group The base in the reaction mixture deprotonates the 3-hydroxyl group, creating a competing nucleophile.Use a less coordinating base or consider protecting the hydroxyl group.
Reaction Conditions Certain catalyst systems or solvents may favor O-arylation.Screen different ligands and solvents. A less polar solvent may disfavor the reaction at the oxygen atom.
Protecting Group Strategy The unprotected hydroxyl group is available for reaction.Protect the 3-hydroxyl group as a methyl ether or another stable protecting group prior to the Suzuki-Miyaura coupling.

Workflow for Troubleshooting O-Arylation:

O_Arylation_Troubleshooting start O-Arylation Observed protect_OH Protect 3-Hydroxyl Group (e.g., OMe, OBn) start->protect_OH Most Robust Solution screen_base Screen Milder/Non-coordinating Bases (e.g., KF) start->screen_base Alternative Strategy screen_solvent Screen Solvents (e.g., Toluene vs. Dioxane) start->screen_solvent Fine-tuning rerun Re-run Optimized Reaction protect_OH->rerun screen_base->rerun screen_solvent->rerun success Successful C-C Coupling rerun->success

Caption: Troubleshooting workflow for O-arylation.

Issue 3: Catalyst Deactivation

Symptoms:

  • Stalled reaction with a significant amount of starting materials remaining.

  • Formation of palladium black.

Root Causes & Solutions:

Cause Explanation Recommended Action

Technical Support Center: Optimizing Suzuki Coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific pyridin-3-ol boronic ester. The unique electronic properties of this substrate, featuring both a Lewis-basic pyridine nitrogen and an acidic hydroxyl group, can present distinct challenges compared to standard Suzuki couplings.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The focus is on explaining the "why" behind experimental choices, empowering you to make informed decisions to overcome common hurdles and achieve successful coupling outcomes.

I. Understanding the Core Challenges

The primary difficulties in coupling this compound stem from its inherent chemical nature:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a well-documented issue, often referred to as the "2-pyridyl problem," which is also relevant to other positions on the pyridine ring.[1]

  • Substrate Instability: Boronic acids and their esters, particularly heteroaryl derivatives, are susceptible to protodeboronation, a side reaction where the boronic acid or ester group is cleaved and replaced by a hydrogen atom.[3][4] This is often exacerbated by the reaction conditions, especially the presence of a base and water.

  • Competing Reactivity of the Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, potentially complicating the reaction environment and influencing the electronic properties of the pyridine ring.

II. Frequently Asked Questions (FAQs)

Here are some of the most common initial questions and their solutions:

Q1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?

A1: Low or no product formation is a frequent issue. A systematic evaluation of each reaction component is crucial.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Switching to a more active catalytic system is the first recommendation. Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl compounds.[1][5] These ligands promote the formation of the active monoligated palladium(0) species and can help prevent catalyst inhibition by the pyridine nitrogen.[1][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[5]

  • Base Selection: The base is critical for activating the boronic ester for transmetalation.[5][6] The strength and solubility of the base are important factors. A screen of several bases is recommended. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[5]

  • Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[3] Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen) for an adequate amount of time.[5]

Q2: I'm observing significant amounts of a byproduct that corresponds to the starting pyridine-3-ol without the boronic ester. What is happening and how can I prevent it?

A2: This byproduct is the result of protodeboronation.[3] This side reaction is particularly common with heteroaryl boronic acids and can be catalyzed by base or residual acid.[3][4]

  • Minimize Water Content: While a small amount of water is often necessary for the Suzuki coupling, excess water can promote protodeboronation. Try using anhydrous solvents and carefully dried reagents.

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[4] Consider using a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Shorter Reaction Times: Prolonged exposure to the reaction conditions can increase the extent of protodeboronation. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

  • Use of Boronic Acid Surrogates: In some challenging cases, converting the boronic ester to a more stable derivative like a trifluoroborate salt or an MIDA boronate can be beneficial.[7] These surrogates slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7]

Q3: My reaction is sluggish and requires high temperatures and long reaction times. How can I accelerate it?

A3: Sluggish reactions are often a sign of a suboptimal catalytic system or reaction conditions.

  • Increase Catalyst Loading: For challenging couplings, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% can be beneficial.[1]

  • Ligand Optimization: The choice of ligand has a profound impact on reaction rate. Experiment with different bulky, electron-rich phosphine ligands as mentioned in A1. The use of pre-formed palladium catalysts with these ligands can also be advantageous.[1]

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

III. In-Depth Troubleshooting Guides

For more persistent issues, a more detailed approach is necessary.

Guide 1: Systematic Optimization of Reaction Parameters

When initial attempts fail, a systematic optimization of the key reaction parameters is the most logical path forward.

1. Catalyst and Ligand Screening:

The choice of the palladium source and the ancillary ligand is paramount. The table below provides a starting point for screening.

Catalyst/PrecatalystLigandKey Characteristics & Rationale
Pd(OAc)₂ / Pd₂(dba)₃SPhos Bulky, electron-rich biarylphosphine. Excellent for heteroaryl couplings.[5]
Pd(OAc)₂ / Pd₂(dba)₃XPhos Similar to SPhos, often provides complementary reactivity.[5][7]
Pd(OAc)₂ / Pd₂(dba)₃RuPhos Another effective Buchwald ligand for challenging couplings.[5]
[Pd(allyl)Cl]₂cBRIDP A specific ligand reported to be effective for pyridyl boronates.
Pd(PPh₃)₄NoneOften a starting point, but may be insufficient for this substrate.[5]

2. Base and Solvent System Evaluation:

The interplay between the base and solvent is crucial for both activating the boronic ester and maintaining the stability of all components.

BaseSolvent SystemComments
K₃PO₄ Dioxane / H₂O (e.g., 4:1)A strong, non-nucleophilic base. Often a good starting point.[5]
Cs₂CO₃ Toluene / H₂O (e.g., 5:1)Another strong base, its solubility can be beneficial.[5]
K₂CO₃ MeCN / H₂O (e.g., 4:1)A milder base, may reduce protodeboronation.
KF Anhydrous THF or DioxaneA mild base that can be effective, especially when substrates are base-sensitive.[6]

3. Temperature and Reaction Time:

  • Initial Temperature: Start at a moderate temperature (e.g., 80 °C).

  • Temperature Adjustment: If the reaction is slow, gradually increase the temperature (e.g., to 100-110 °C). Be mindful that higher temperatures can also increase the rate of side reactions.

  • Monitoring: Closely monitor the reaction progress every 1-2 hours to determine the optimal reaction time and avoid unnecessary decomposition.

Guide 2: Addressing Side Reactions

Beyond protodeboronation, other side reactions can lower your yield.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic ester can occur. This is often promoted by the presence of oxygen or can be palladium-catalyzed.[3]

    • Solution: Rigorous degassing of all solvents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.[5]

  • Ligand Aryl Scrambling: In some cases, an aryl group from the phosphine ligand can be transferred to the product, leading to impurities.[8][9]

    • Solution: If this is suspected, switching to a different class of ligand (e.g., an NHC ligand) or using a trialkylphosphine ligand may be necessary.

IV. Visualizing the Process

To better understand the key steps and potential pitfalls, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Base, Ar'-B(OR)2) ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' Product RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow start Low or No Yield check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst optimize_catalyst Screen Buchwald Ligands (SPhos, XPhos) Increase Catalyst Loading check_catalyst->optimize_catalyst No check_base Is the Base Effective? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen Bases (K3PO4, Cs2CO3) Evaluate Solvent System check_base->optimize_base No check_deboronation Is Protodeboronation Occurring? check_base->check_deboronation Yes optimize_base->check_deboronation mitigate_deboronation Use Milder Base (KF) Minimize Water Reduce Reaction Time check_deboronation->mitigate_deboronation Yes check_degassing Is the System Properly Degassed? check_deboronation->check_degassing No mitigate_deboronation->check_degassing improve_degassing Thoroughly Degas Solvents Maintain Inert Atmosphere check_degassing->improve_degassing No success Successful Coupling check_degassing->success Yes improve_degassing->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

V. Experimental Protocol Example

This generalized protocol serves as a starting point for your optimization efforts.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., 1-2 mol% Pd) and the ligand (e.g., 2-4 mol%) in a small amount of the anhydrous organic solvent.

  • Seal the reaction vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous organic solvent, followed by the degassed water, to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

Note: This is a general guideline. The optimal stoichiometry, catalyst loading, and reaction conditions should be determined experimentally for each specific substrate combination.

VI. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: --INVALID-LINK--

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4307. Available at: --INVALID-LINK--

  • Leadbeater, N. E. (2010). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available at: --INVALID-LINK--

  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Li, Y., et al. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. Available at: --INVALID-LINK--

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Smith, R. C., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. Available at: --INVALID-LINK--

  • Various Authors. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Available at: --INVALID-LINK--

  • Tanaka, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Available at: --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Optimization of the Suzuki coupling reaction. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (2025). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from --INVALID-LINK--

  • Various Authors. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: --INVALID-LINK--

  • Li, G. Y., et al. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: --INVALID-LINK--

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Tanaka, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (2025). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: --INVALID-LINK--

  • Shields, J. D., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access. Available at: --INVALID-LINK--

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • Various Authors. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. Available at: --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: --INVALID-LINK--

  • Asif, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available at: --INVALID-LINK--

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: --INVALID-LINK--

  • Various Authors. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... ResearchGate. Available at: --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from --INVALID-LINK--

References

"troubleshooting failed reactions with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

From the Desk of the Senior Application Scientist

Welcome, researchers. This guide is designed to serve as a dedicated technical resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving this compound. This particular reagent, while a valuable building block, possesses a unique combination of a pinacol boronic ester, an electron-deficient pyridine ring, and an acidic phenolic hydroxyl group. This trifecta of functionality presents specific challenges that can lead to failed or low-yielding reactions. Our goal here is not just to provide solutions, but to explain the underlying chemical principles, empowering you to rationalize your experimental choices and overcome synthetic hurdles.

Troubleshooting Guide: Addressing Failed Reactions

This section is structured to address the most common failure modes encountered in the field. We will proceed from initial checks to diagnosing specific side reactions.

Q1: My reaction has stalled. I see mostly starting materials with little to no product formation. Where do I begin?

A1: This is the most common issue and requires a systematic, logical approach to diagnose. Before making drastic changes to the reaction conditions, it is imperative to validate the integrity of your entire experimental system. Low conversion is often a result of a fundamental flaw in reagents or setup rather than an intrinsically unreactive substrate pairing.[1]

Step 1: Verify Reagent Quality & Stoichiometry

  • Catalyst/Ligand Integrity: Palladium precatalysts, particularly Pd(II) sources like Pd(OAc)₂, can degrade over time. Phosphine ligands are notoriously sensitive to air oxidation.[2] Validation Protocol: Run a simple, reliable Suzuki coupling (e.g., 4-bromotoluene with phenylboronic acid) using the same batches of catalyst, ligand, base, and solvent. If this control reaction also fails, your catalyst or ligand is likely inactive.

  • Boronic Ester Stability: While the pinacol ester enhances stability, this compound can still degrade upon prolonged exposure to moisture and air. Use a freshly opened bottle or material that has been properly stored under an inert atmosphere.

  • Aryl Halide Purity: Ensure your coupling partner is pure and that its reactivity matches the catalyst system. The general reactivity trend is I > Br > OTf >> Cl.[2] Aryl chlorides often require specialized, highly active catalyst systems with electron-rich, bulky ligands.[3]

Step 2: Scrutinize the Reaction Setup

  • Oxygen Exclusion: The active catalytic species, Pd(0), is readily oxidized to inactive palladium black by oxygen.[4] Ensure your solvent is rigorously degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[2] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Moisture Control: While some Suzuki protocols use aqueous bases, adventitious water can promote unwanted side reactions, particularly protodeboronation.[5] Use anhydrous solvents and flame-dry your glassware, especially if you are attempting an anhydrous reaction.

Below is a workflow to guide your initial troubleshooting process.

Troubleshooting_Workflow start Low / No Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check setup_check 2. Review Reaction Setup & Conditions reagent_check->setup_check Reagents OK sub_reagent Catalyst Activity? Boronic Ester Purity? Aryl Halide Reactivity? reagent_check->sub_reagent analysis 3. Analyze Side Products (LC-MS, NMR) setup_check->analysis Setup OK sub_setup Sufficiently Degassed? Anhydrous Conditions? Correct Temperature? setup_check->sub_setup optimization 4. Systematically Optimize Reaction Parameters analysis->optimization Side products identified sub_analysis Protodeboronation? Homocoupling? Dehalogenation? analysis->sub_analysis

Caption: A systematic workflow for troubleshooting failed Suzuki reactions.

Q2: My mass spec shows a major peak corresponding to 3-hydroxypyridine. What is happening and how can I minimize it?

A2: You are observing protodeboronation , a common and detrimental side reaction where the C-B bond is cleaved and replaced with a C-H bond.[6] This is particularly problematic for heteroaryl boronic acids, especially those that are electron-deficient.[7] The acidic proton of the 3-hydroxy group on your reagent can also create a challenging intramolecular environment.

Causality and Mitigation Strategies:

  • Mechanism: Protodeboronation can be catalyzed by acid, base, or metal salts and is often exacerbated by the presence of a proton source, such as water.[6]

  • Choice of Base: The base is a double-edged sword. It is required to activate the boronic ester for transmetalation, but strong bases can accelerate protodeboronation.[6]

    • Recommendation: Switch from strong bases like NaOH or aqueous K₂CO₃ to milder, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2] In some systems, potassium fluoride (KF) can be effective, as it forms a more stable and reactive fluoroborate species.[7]

  • Solvent System: The presence of water provides a ready source of protons.

    • Recommendation: Attempt the reaction under strictly anhydrous conditions. Use solvents like 1,4-dioxane or DME with an anhydrous base (e.g., finely ground K₃PO₄). While pinacol esters can react directly without prior hydrolysis, this pathway is often slower.[8][9] If the reaction is too slow under anhydrous conditions, you can try adding a controlled amount of water (e.g., 1-4 equivalents) or using a mixed solvent system like dioxane/water (e.g., 10:1 ratio) as a compromise.

  • Temperature and Reaction Time: Prolonged heating increases the rate of decomposition.

    • Recommendation: Use a highly active catalyst system (see FAQ Q2) that allows for lower reaction temperatures (e.g., 60-80 °C) and shorter reaction times.[10]

BaseTypical ConditionsRationale & Considerations
K₃PO₄Anhydrous or aqueousA mild, effective base. Often a good starting point to minimize protodeboronation. Its solubility in organic solvents is limited, so fine grinding and vigorous stirring are essential.[5]
Cs₂CO₃Anhydrous or aqueousMore soluble than K₃PO₄ in many organic solvents, which can be advantageous. However, it is more expensive.[5]
KFAnhydrousForms a highly nucleophilic trifluoroborate intermediate in situ, which can accelerate transmetalation. Particularly useful for heteroaryl boronates.[7]
K₂CO₃ / Na₂CO₃Typically aqueousStronger bases. More likely to promote protodeboronation with this sensitive substrate, especially at elevated temperatures.[11][12] Use with caution.
Q3: I'm observing a significant amount of a bi-pyridinol byproduct. What is this and how can I prevent it?

A3: This is the result of homocoupling , where two molecules of your pyridinol boronic ester react to form a symmetrical biaryl. This side reaction is primarily caused by two factors: the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[4]

Causality and Mitigation Strategies:

  • Oxygen-Mediated Coupling: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a transmetalation with two molecules of the boronic ester, leading to homocoupling and regenerating Pd(0).[4]

    • Solution: As stated in Q1, rigorous deoxygenation of your solvent and reaction vessel is non-negotiable. Ensure a tight seal and maintain a positive inert gas pressure.

  • Pd(II) Precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to initiate the catalytic cycle. If this reduction is slow or inefficient, the lingering Pd(II) can promote homocoupling.

    • Solution: Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, modern palladium precatalysts (e.g., Buchwald or PEPPSI-type) are designed for rapid and efficient generation of the active Pd(0) species, which can minimize the concentration of problematic Pd(II) intermediates.[13][14]

Q4: The phenolic -OH group appears to be interfering with the reaction. Should I protect it?

A4: The acidic proton of the phenol can indeed cause complications. It can react with the base, altering the base stoichiometry and the electronic properties of the pyridine ring. Deprotonation by the base forms a phenoxide, which increases the electron density of the aromatic system. This can make the transmetalation step more challenging, as this step is generally favored for more electrophilic boron reagents.

Strategies for Managing the Hydroxyl Group:

  • Proceed Without Protection (Recommended First): Many Suzuki couplings tolerate free hydroxyl groups. The key is to select the right base. A base like K₃PO₄ is often sufficient to deprotonate the phenol and activate the boronic ester without causing excessive side reactions. You will need to use at least 2 equivalents of base: one to neutralize the phenol and one to promote the catalytic cycle. A common starting point is 2.5-3.0 equivalents of base.

  • In Situ Protection: The addition of trimethyl borate can sometimes be beneficial in couplings of heteroarylboronic esters under anhydrous conditions. It is thought to buffer the base and prevent catalyst poisoning.[15]

  • Covalent Protection (If Necessary): If optimization of the unprotected coupling fails, protection is a viable, albeit less step-economical, strategy.

    • Recommended Protecting Group: A simple methyl ether (using MeI or Me₂SO₄ with a base like K₂CO₃) or a benzyl ether (BnBr, K₂CO₃) are robust choices. They are stable to Suzuki conditions and can be cleaved later if necessary (BBr₃ for methyl, hydrogenolysis for benzyl). Avoid silyl ethers (e.g., TBS, TIPS) as they can be labile under basic Suzuki conditions, especially with fluoride-containing bases like KF or CsF.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this reagent?

A1: this compound is a moderately stable solid. However, like most boronic esters, it is sensitive to hydrolysis.[16][17] For long-term viability, store the compound in a tightly sealed container, preferably in a desiccator or a glovebox, under an inert atmosphere (argon or nitrogen) and refrigerated. When weighing, remove it from the cold environment and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q2: What are the best general starting conditions (catalyst, ligand, solvent) for a Suzuki coupling with this reagent?

A2: Given the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair, a robust catalyst system is required.

ComponentRecommended Starting PointRationale
Catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable palladium sources. Pd(OAc)₂ is a Pd(II) precatalyst requiring in-situ reduction, while Pd₂(dba)₃ is a Pd(0) source.[14]
Ligand XPhos (4 mol%) or SPhos (4 mol%)These are bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands). They are known to accelerate both oxidative addition and reductive elimination, and are highly effective for coupling challenging heteroaromatic substrates.[3][18]
Base K₃PO₄ (3 equivalents)A mild and effective base that minimizes the risk of protodeboronation.[2]
Solvent 1,4-Dioxane or DME (0.1 M concentration)Anhydrous polar aprotic solvents that are well-suited for Suzuki couplings. Ensure they are rigorously degassed.[19]
Temp. 80-100 °CA typical temperature range for Suzuki couplings. Start at 80 °C and increase if the reaction is slow.[20]
Q3: Is it essential to use anhydrous conditions with this pinacol ester?

A3: It is not always essential, but it is often beneficial, especially when troubleshooting. The role of water is complex.

  • Potential Benefit: Water can facilitate the hydrolysis of the pinacol ester to the corresponding boronic acid.[21] The boronic acid is often considered more reactive in the transmetalation step.

  • Potential Detriment: Water is a proton source that directly enables the protodeboronation side reaction.[5][6]

Our Recommendation: Begin with anhydrous conditions to establish a baseline and minimize decomposition. If the reaction rate is unacceptably slow, a screen of solvent systems including various ratios of an organic solvent to water (e.g., dioxane/H₂O 10:1, 4:1) can be performed to find the optimal balance between reactivity and stability for your specific substrate pair.[22]

Visualizing the Catalytic Cycle & Failure Points

Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the Suzuki-Miyaura cycle and highlights where the common side reactions with this compound can interfere.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R²-X Decomp Catalyst Decomposition (O₂) Pd0->Decomp PdII R²-Pd(II)L₂(X) OxAdd->PdII Trans Transmetalation PdII->Trans + [R¹-B(pin)]⁻ Homo Homocoupling PdII->Homo + another R¹-B(pin) PdII_R1 R¹-Pd(II)L₂(R²) Trans->PdII_R1 Proto Protodeboronation Trans->Proto H⁺ Source (e.g., H₂O) RedElim Reductive Elimination PdII_R1->RedElim RedElim->Pd0 + R¹-R²

Caption: The Suzuki-Miyaura cycle with key failure points for pyridinol boronic esters.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for experimentation.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%) and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking aliquots under positive inert gas pressure.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: High-Throughput Condition Screening

For particularly challenging couplings, screening multiple parameters simultaneously is the most efficient approach. This can be done in a 24-well plate.

  • Plate Preparation: In an inert atmosphere glovebox, add a stir bar to each well of a 24-well reaction block.

  • Stock Solutions: Prepare stock solutions of your aryl halide (1.0 eq) and the pyridinol boronic ester (1.5 eq) in the primary solvent (e.g., dioxane). Also prepare stock solutions of different bases (e.g., K₃PO₄, Cs₂CO₃) and catalysts/ligands.

  • Reagent Dispensing:

    • To each well, add the desired catalyst/ligand combination (as solids or from a stock solution).

    • Add the stock solution containing the aryl halide and boronic ester to each well.

    • Add the appropriate base to each well (as a solid or from a stock solution).

  • Sealing and Reaction: Seal the plate with a sealing mat. Remove from the glovebox and place it on a stirring hotplate set to the desired temperature.

  • Analysis: After the designated reaction time, cool the plate. Take a small aliquot from each well for analysis by LC-MS to determine the optimal conditions.

References

"handling and safety precautions for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. Here, we address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

This section covers essential information for the proactive and safe handling of this compound.

Q1: What are the primary hazards associated with this compound?
  • Skin and Eye Irritation: Direct contact may cause irritation and redness.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[1][3][4]

  • Harmful if Swallowed, Inhaled, or Absorbed Through Skin: Similar boronic acid derivatives are classified as harmful.[1][5]

Although many organoboron compounds are noted for having low toxicity, with some having a lethal dose level similar to table salt, it is crucial to handle all chemical reagents with care.[6]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

Adherence to proper PPE is the first line of defense against exposure. The following table summarizes the required equipment. All handling of this compound should be conducted in a certified chemical fume hood.[7][8]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7][8][9]Protects against accidental splashes and airborne powder, preventing eye irritation.[1][2][3]
Hand Protection Chemically resistant nitrile or neoprene gloves. Consider double gloving.[7][8][10]Prevents skin contact, which can cause irritation and absorption.[1][2]
Body Protection A fully fastened lab coat that covers the arms.[7][10]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[7]Prevents injury from spills or dropped equipment.
Q3: What are the optimal storage conditions for this boronic ester?

To ensure the longevity and reactivity of this compound, please adhere to the following storage conditions:

ParameterConditionRationale
Temperature Store in a cool, refrigerated environment (2-8°C is common for similar compounds).[2][11][12]Low temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]Pyridyl boronic esters can be sensitive to air and moisture, which can lead to hydrolysis and protodeboronation.
Container Keep in a tightly sealed container, preferably the original packaging.[1][10][11][13]Prevents exposure to air and moisture. Opened containers must be carefully resealed.[11]
Location Store in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[2][9][10]Prevents accidental reactions and ensures a safe storage environment.
Q4: How should I dispose of waste containing this compound?

All waste containing this compound, including contaminated consumables and solutions, must be treated as hazardous waste.[7][8]

Step-by-Step Disposal Protocol:

  • Segregate Waste: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[7]

  • Label Containers: Mark each container as "Hazardous Waste" and include the full chemical name.[7]

  • Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips into the designated solid waste container.

  • Liquid Waste: Collect all solutions and rinsates containing the compound in the designated liquid hazardous waste container. Never dispose of this chemical down the drain. [7][8]

  • Storage: Store sealed waste containers in a designated satellite accumulation area.[7][8]

  • Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal.[7][8]

Troubleshooting Guides

This section provides solutions to common problems that may arise during experimentation.

Scenario 1: My Suzuki-Miyaura cross-coupling reaction has a low yield.

Low yields in cross-coupling reactions involving pyridyl boronic esters are a common issue. The following decision tree can help diagnose the root cause.

G start Low Reaction Yield check_reagent Was the boronic ester stored properly (cool, dry, inert atmosphere)? start->check_reagent improper_storage Result: Reagent may have degraded via hydrolysis or protodeboronation. Solution: Use a fresh batch of reagent and ensure proper storage. check_reagent->improper_storage No proper_storage Reagent integrity is likely good. check_reagent->proper_storage Yes check_conditions Are the reaction conditions optimal? (Base, solvent, temperature, catalyst) proper_storage->check_conditions suboptimal_conditions Result: Inefficient reaction. Solution: Screen different bases (e.g., K2CO3, Cs2CO3), ensure anhydrous solvent, and optimize temperature. Consider a different palladium catalyst/ligand system. check_conditions->suboptimal_conditions No optimal_conditions Conditions are likely not the issue. check_conditions->optimal_conditions Yes check_byproducts Do you observe significant byproduct formation (e.g., homocoupling, protodeboronation)? optimal_conditions->check_byproducts byproducts_present Result: Side reactions are consuming starting material. Solution: For protodeboronation, ensure stringent anhydrous conditions. For homocoupling, adjust stoichiometry and catalyst loading. check_byproducts->byproducts_present Yes no_byproducts Consider other factors: purity of other reagents, catalyst activity, etc. check_byproducts->no_byproducts No

Caption: Troubleshooting low yield in cross-coupling reactions.

In-depth Explanation: 3-Pyridinylboronic acids and esters generally show good stability. However, the presence of the hydroxyl group could influence its reactivity and stability. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, particularly with heteroaromatic boronates.[14] This process can be accelerated by non-anhydrous conditions.[15]

Scenario 2: I've spilled a small amount of the solid compound on the lab bench.

Accidental spills should be handled promptly and safely. Follow this procedure for containment and cleanup.

G start Spill Occurs alert Alert nearby personnel and restrict access to the area. start->alert ppe Ensure you are wearing appropriate PPE. alert->ppe contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep the absorbed material into a sealable hazardous waste container. contain->collect decontaminate Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. collect->decontaminate dispose Label the waste container and move it to the satellite accumulation area. decontaminate->dispose report Report the spill to your supervisor and your institution's EHS department. dispose->report

Caption: Workflow for handling a solid chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[8]

  • Personal Protection: Ensure you are wearing the correct PPE as detailed in the table above.

  • Containment: Do not use water. For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[1][8]

  • Collection: Carefully sweep or scoop the material into a designated, sealable container for hazardous solid waste.[8][10] Use non-sparking tools if there is any fire risk.[10]

  • Decontamination: Clean the spill area thoroughly. A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[7] This can be followed by a water rinse. All rinsates and cleaning materials (e.g., paper towels) must be collected as hazardous waste.[7][8]

  • Disposal: Seal and label the waste container and move it to your designated hazardous waste storage area.

  • Reporting: Report the incident to your supervisor and your institution's Environmental Health and Safety (EHS) department.[8]

References

Technical Support Center: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities associated with the stability and reactivity of this versatile building block. As a substituted 3-pyridinyl boronic ester, this compound is generally more stable than its 2-pyridinyl counterparts[1]. However, its unique combination of a boronic ester, a pyridine nitrogen, and a hydroxyl group presents specific challenges that can impact storage, reaction efficiency, and analytical characterization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter when storing, using, and analyzing this compound.

Q1: My stored material shows signs of degradation. What are the recommended storage conditions and primary decomposition pathways?

A1: Proper storage is critical to maintain the integrity of your boronic ester. The two primary non-catalytic decomposition pathways are hydrolysis and protodeboronation .

  • Hydrolysis: The pinacol ester can react with ambient moisture to hydrolyze back to the corresponding boronic acid (5-boronopyridin-3-ol) and pinacol.[2][3] While boronic esters are more stable than boronic acids, this equilibrium can be problematic, as the free boronic acid may exhibit different solubility and stability.[3][4]

  • Protodeboronation: This is a common side reaction for heteroaryl boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-hydroxypyridine.[5] While 3-pyridinyl boronates are less susceptible than 2-pyridinyl analogs, this pathway can be promoted by moisture and acidic or basic conditions.[1][5]

ParameterRecommendationRationale
Temperature 2-8 °C or belowSlows the rate of all potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, minimizing hydrolysis and potential oxidation.[6]
Container Tightly sealed, opaque vialPrevents exposure to atmospheric moisture and light.
State SolidStoring as a solid minimizes solvent-mediated degradation pathways.

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// Nodes Start [label="5-(Bpin)pyridin-3-ol\n(Starting Material)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis_Product [label="5-Boronopyridin-3-ol\n(Boronic Acid)"]; Protodeboronation_Product [label="3-Hydroxypyridine"];

// Edges Start -> Hydrolysis_Product [label=" Hydrolysis\n (+ H₂O)"]; Start -> Protodeboronation_Product [label=" Protodeboronation\n (+ H⁺ Source)"]; } caption: "Primary decomposition pathways for the title compound."

Q2: My Suzuki-Miyaura cross-coupling reaction is giving low yields. How can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura reactions involving this substrate are typically traced to three main issues: protodeboronation, catalyst inhibition, or poor solubility. A systematic approach is required to diagnose and solve the problem.

SymptomPotential CauseRecommended Actions
Major byproduct detected is 3-hydroxypyridine (by LC-MS or NMR). Protodeboronation [5][6]1. Modify the Base: Switch from strong aqueous bases (e.g., NaOH, K₂CO₃ in H₂O) to milder or anhydrous-compatible bases like K₃PO₄, Cs₂CO₃, KF, or CsF.[6][7] 2. Use Anhydrous Conditions: Employ rigorously dried solvents (e.g., dioxane, toluene, THF) and reagents to minimize the presence of water, a key proton source.[6][8] 3. Lower the Temperature: High temperatures can accelerate protodeboronation. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.
Starting material is recovered, with little to no product formation. Catalyst Inhibition or Deactivation 1. Choose Appropriate Ligands: The Lewis basic pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[8] Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that are known to be effective for coupling heteroaromatic substrates.[9] 2. Use a Fresh Catalyst Precursor: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Consider using modern, air-stable pre-catalysts (e.g., XPhos Pd G3/G4).[9] 3. Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst.[6] Ensure the reaction mixture is properly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Reaction mixture is heterogeneous; poor conversion observed. Poor Solubility of Boronate Species 1. Optimize Solvent System: Heteroaromatic boronates can have limited solubility.[8] Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF, DME). 2. Add a Solubilizing Agent: In some anhydrous systems, additives like trimethyl borate can help solubilize the in situ generated four-coordinate boronate complexes, improving reaction homogeneity and rates.[8]

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Cause1 -> Sol1a [label=" Yes"]; Cause1 -> Sol1b [label=" Yes"];

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Cause3 -> Sol3a [label=" Yes"]; } caption: "Decision-making workflow for troubleshooting low yields."

Q3: I am struggling with the analytical characterization by RP-HPLC. My peak shapes are poor, or I see new peaks appearing over time. What is happening?

A3: This is a classic symptom of on-column degradation. Standard reversed-phase HPLC conditions (e.g., aqueous acetonitrile/methanol with TFA or formic acid) can promote the hydrolysis of the pinacol boronate ester to the more polar boronic acid during the analysis.[3][4][10] This leads to peak tailing, shifting retention times, and the appearance of a new, earlier-eluting peak corresponding to the boronic acid.

To obtain accurate and reproducible analytical data, a method that minimizes on-column hydrolysis is essential.[3][4]

  • Sample Preparation (Diluent Choice):

    • Action: Dissolve the sample in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection.[10]

    • Rationale: This prevents hydrolysis of the ester in the sample vial prior to analysis. Avoid using aqueous diluents or alcohols like methanol.

  • Mobile Phase Composition:

    • Action: Develop a gradient method using a highly basic mobile phase. For example, Mobile Phase A: Water with ammonium hydroxide to pH 10-11; Mobile Phase B: Acetonitrile.

    • Rationale: Highly basic conditions can stabilize certain boronate esters during separation.[3][4] Acidic modifiers will accelerate hydrolysis and should be avoided.

  • Chromatographic Conditions:

    • Action: Use a short, efficient column and a fast gradient.

    • Rationale: Minimizing the residence time of the analyte on the column reduces the opportunity for on-column degradation to occur.[10]

  • Method Verification:

    • Action: Spike your sample with an authentic standard of 3-hydroxypyridine to confirm the identity of any degradation peaks. Monitor the peak area ratio of the parent compound over time in the autosampler to ensure solution stability.

    • Rationale: A true stability-indicating method must be able to resolve the active compound from all potential impurities and degradants.[10]

References

Technical Support Center: Scale-Up Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the large-scale production of this valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical experience.

Introduction: The Synthetic Challenge

The synthesis of this compound on a large scale presents a unique set of challenges primarily stemming from the electronic properties of the pyridine ring and the presence of a reactive hydroxyl group. While the Miyaura borylation is a powerful tool for the formation of C-B bonds, its application to electron-rich and functionalized heteroaromatics requires careful optimization to avoid common pitfalls such as low conversion, side product formation, and purification difficulties. This guide will address these issues head-on, providing you with the knowledge to successfully scale up your synthesis.

Troubleshooting Guide: A-to-Z Problem Solving

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Conversion

Q1: My Miyaura borylation of 5-bromopyridin-3-ol is showing low to no conversion to the desired boronate ester. What are the likely causes and how can I fix this?

A1: Low or no conversion in the Miyaura borylation of 5-bromopyridin-3-ol is a common issue that can often be traced back to several key factors:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactivation. The hydroxyl group, being electron-donating, further increases the electron density on the pyridine ring, enhancing this detrimental interaction.

    • Solution: Employ a higher catalyst loading (e.g., 2-5 mol%) and consider using a ligand that can electronically and sterically shield the palladium center, such as XPhos or SPhos.

  • Inadequate Base: The choice of base is critical. While potassium acetate (KOAc) is commonly used, its basicity might be insufficient to efficiently promote the catalytic cycle, especially with a challenging substrate.[1]

    • Solution: Consider using a stronger, more soluble base like potassium pivalate or potassium 2-ethylhexanoate.[2][3] These bases can accelerate the reaction and improve yields.[2]

  • Presence of Water: While some water is often necessary for the Suzuki-Miyaura coupling, excessive water can lead to protodeboronation of the product and hydrolysis of the diboron reagent.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. If using an aqueous base, carefully control the amount of water added.

  • Oxygen Sensitivity: The palladium(0) active catalyst is sensitive to oxygen.[4]

    • Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction.

Side Product Formation

Q2: I am observing significant amounts of side products, such as the debrominated starting material (pyridin-3-ol) and homocoupled bi-pyridines. How can I minimize these?

A2: The formation of these side products is indicative of competing reaction pathways that need to be suppressed:

  • Protodebromination (Formation of Pyridin-3-ol): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the diboron reagent.

    • Solution:

      • Ensure your reaction is strictly anaerobic, as oxidative addition of water to Pd(0) can be a source of protons.

      • Use a high-purity diboron reagent to ensure it's readily available to intercept the aryl-palladium intermediate.

      • Consider using a less protic solvent if your reaction conditions allow.

  • Homocoupling (Formation of Bi-pyridines): This side reaction can be promoted by the presence of oxygen and is more prevalent with electron-rich aryl halides.

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial.

      • Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired borylation.

      • Using a more active catalyst/ligand system can favor the desired reaction pathway.

Purification Challenges

Q3: I am struggling to purify the final product, this compound. It seems to be unstable on silica gel. What are my options?

A3: The purification of pyridine boronic esters can be challenging due to their propensity for hydrolysis and protodeboronation on silica gel.[5] Here are several strategies to overcome this:

  • Use of Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a better choice for the chromatography of sensitive boronic esters.

  • Telescoping the Reaction (One-Pot Procedure): If the boronate ester is to be used immediately in a subsequent reaction (e.g., a Suzuki-Miyaura coupling), consider a one-pot procedure where the crude boronate ester is not isolated.[6][7] This minimizes handling and potential degradation.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. Experiment with different solvent systems to induce crystallization.

  • Derivatization to a More Stable Form: In some cases, it may be beneficial to convert the boronate ester to a more stable derivative, such as a trifluoroborate salt or an MIDA boronate, for purification and storage.[8]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on the pyridine ring before borylation?

A1: While it is possible to perform the Miyaura borylation on the unprotected 5-bromopyridin-3-ol, protecting the hydroxyl group is highly recommended for a more robust and reproducible scale-up process. The acidic proton of the hydroxyl group can interfere with the basic reaction conditions and potentially lead to side reactions. A common and effective strategy is to protect the hydroxyl group as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether.[9] Silyl ethers are generally stable to the borylation conditions and can be readily removed under mild acidic conditions.[10]

Q2: What are the key safety considerations for the scale-up synthesis of this compound?

A2: The scale-up of this synthesis involves several potential hazards that must be carefully managed:

  • Pyrophoric Reagents: If considering a halogen-metal exchange route, reagents like n-butyllithium are pyrophoric and require handling under a strict inert atmosphere.[11]

  • Palladium Catalysts: Palladium catalysts can be pyrophoric on carbon supports and may be toxic. Handle with appropriate personal protective equipment (PPE).

  • Flammable Solvents: Many of the solvents used (e.g., dioxane, THF, toluene) are flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Exothermic Reactions: The borylation reaction can be exothermic. Monitor the internal temperature of the reactor and have a cooling system in place.

Q3: What is the typical stability and storage of this compound?

A3: Pyridine boronic esters, especially those with electron-donating groups, can be susceptible to hydrolysis and protodeboronation upon exposure to moisture and air.[12] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).

Experimental Protocols

Protocol 1: Two-Step Synthesis via Silyl-Protected Intermediate (Recommended for Scale-Up)

This protocol involves the protection of the hydroxyl group as a TBDMS ether, followed by Miyaura borylation and deprotection.

Step 1: Protection of 5-bromopyridin-3-ol

  • Reagents and Materials:

    • 5-bromopyridin-3-ol

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of 5-bromopyridin-3-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM, add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TBDMS-protected 5-bromopyridin-3-ol.

    • Purify the crude product by flash chromatography on silica gel or by crystallization.

Step 2: Miyaura Borylation of 3-((tert-butyldimethylsilyl)oxy)-5-bromopyridine

  • Reagents and Materials:

    • 3-((tert-butyldimethylsilyl)oxy)-5-bromopyridine

    • Bis(pinacolato)diboron (B₂pin₂)

    • Pd(dppf)Cl₂

    • Potassium acetate (KOAc) or Potassium pivalate

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a rigorously degassed solution of 3-((tert-butyldimethylsilyl)oxy)-5-bromopyridine (1.0 eq) and B₂pin₂ (1.1 eq) in anhydrous 1,4-dioxane, add KOAc (3.0 eq) and Pd(dppf)Cl₂ (3 mol%).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to obtain the crude TBDMS-protected boronate ester.

Step 3: Deprotection of the Silyl Ether

  • Reagents and Materials:

    • Crude TBDMS-protected boronate ester

    • Tetrabutylammonium fluoride (TBAF) solution in THF or HCl in methanol

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude TBDMS-protected boronate ester in THF.

    • Add a 1M solution of TBAF in THF (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on neutral alumina or by crystallization to afford this compound.

Protocol 2: One-Pot Borylation/Suzuki Coupling of 5-bromopyridin-3-ol

For applications where the boronate ester is an intermediate for an immediate Suzuki coupling, a one-pot approach can be highly efficient.[13]

  • Reagents and Materials:

    • 5-bromopyridin-3-ol

    • Bis(pinacolato)diboron (B₂pin₂)

    • Aryl halide (for Suzuki coupling)

    • Pd(dppf)Cl₂

    • Potassium acetate (KOAc)

    • Aqueous sodium carbonate (Na₂CO₃) solution

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • Borylation Step: To a degassed solution of 5-bromopyridin-3-ol (1.0 eq) and B₂pin₂ (1.1 eq) in anhydrous 1,4-dioxane, add KOAc (3.0 eq) and Pd(dppf)Cl₂ (3 mol%). Heat to 80-90 °C for 4-8 hours.

    • Suzuki Coupling Step: After confirming the formation of the boronate ester by TLC or LC-MS, add the aryl halide (1.2 eq), a second portion of Pd(dppf)Cl₂ (2 mol%), and an aqueous solution of Na₂CO₃ (2M, 3.0 eq) to the reaction mixture.

    • Continue heating at 80-90 °C for another 4-8 hours.

    • Monitor the reaction for the formation of the final coupled product.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the final product by standard methods.

Data Presentation

Table 1: Comparison of Bases for Miyaura Borylation of 5-bromopyridin-3-ol

BaseSolventTemperature (°C)Time (h)Conversion (%)Notes
KOAcDioxane808~60%Standard, but can be slow.
K₃PO₄Dioxane/H₂O806~75%Stronger base, can promote side reactions.
K-pivalateDioxane804>90%More soluble, often gives higher yields.[2]
K₂CO₃Dioxane/H₂O806~70%Common base for Suzuki-Miyaura.

Visualizations

Workflow for Scale-Up Synthesis

Scale_Up_Synthesis cluster_protection Step 1: Protection cluster_borylation Step 2: Miyaura Borylation cluster_deprotection Step 3: Deprotection 5-bromopyridin-3-ol 5-bromopyridin-3-ol TBDMS-Cl, Imidazole TBDMS-Cl, Imidazole 5-bromopyridin-3-ol->TBDMS-Cl, Imidazole Protection TBDMS-protected intermediate TBDMS-protected intermediate TBDMS-Cl, Imidazole->TBDMS-protected intermediate B2pin2, Pd(dppf)Cl2, Base B2pin2, Pd(dppf)Cl2, Base TBDMS-protected intermediate->B2pin2, Pd(dppf)Cl2, Base Borylation TBDMS-protected boronate ester TBDMS-protected boronate ester B2pin2, Pd(dppf)Cl2, Base->TBDMS-protected boronate ester TBAF or Acid TBAF or Acid TBDMS-protected boronate ester->TBAF or Acid Deprotection Final Product 5-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)pyridin-3-ol TBAF or Acid->Final Product Troubleshooting_Logic Low Conversion Low Conversion Catalyst Inactivation Catalyst Inactivation Low Conversion->Catalyst Inactivation Check Inadequate Base Inadequate Base Low Conversion->Inadequate Base Check Oxygen/Water Presence Oxygen/Water Presence Low Conversion->Oxygen/Water Presence Check Increase Catalyst Loading Increase Catalyst Loading Catalyst Inactivation->Increase Catalyst Loading Solution Use Stronger/Soluble Base Use Stronger/Soluble Base Inadequate Base->Use Stronger/Soluble Base Solution Degas and Use Anhydrous Solvents Degas and Use Anhydrous Solvents Oxygen/Water Presence->Degas and Use Anhydrous Solvents Solution

References

Validation & Comparative

A Comparative Analysis for Medicinal Chemists: The Utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and drug development, the choice of building blocks is paramount. Boronic acids and their corresponding esters are cornerstone reagents, primarily for their versatile role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This guide provides an in-depth comparison of a specific, highly functionalized building block, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol , against other common boronic esters. We will delve into its unique properties, comparative reactivity, and practical applications, supported by experimental insights and protocols.

Introduction: The Strategic Value of Pyridinol Scaffolds in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement. When functionalized with a hydroxyl group, as in a pyridinol, the ring's electronic properties are significantly modulated, and it gains a crucial hydrogen bond donor.

The featured molecule, this compound, is a bifunctional reagent of significant interest. It combines:

  • A pinacol boronic ester : A stable, easily handled precursor for cross-coupling.

  • A pyridin-3-ol core: An electron-deficient heterocyclic system with a nucleophilic hydroxyl group.

This combination allows for the strategic introduction of the 3-hydroxypyridine motif into complex molecules, a feature often sought to optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Stability: A Comparative Overview

Boronic esters are generally favored over their corresponding acids due to their enhanced stability and ease of handling. The pinacol ester, in particular, is known for its high stability towards air and moisture, and its resistance to protodeboronation, a common decomposition pathway.

Let's compare the structural features of our target molecule with other representative boronic esters.

G cluster_0 Target Molecule cluster_1 Common Alternatives a This compound - Electron-deficient pyridine ring - H-bond donor (OH) - Sterically accessible boron b Phenylboronic Pinacol Ester - Electron-rich/neutral aryl - Lacks H-bond donor - Standard benchmark c 3-Pyridylboronic Pinacol Ester - Electron-deficient pyridine ring - No H-bond donor - Direct electronic comparison d 4-Methoxyphenylboronic Acid - Electron-rich aryl - Prone to protodeboronation - Higher reactivity in some cases

Caption: Structural and electronic comparison of the target molecule with common boronic esters.

The key differentiating feature of This compound is the presence of the hydroxyl group on an already electron-deficient pyridine ring. This has several implications:

  • Electronic Effects : The pyridine nitrogen and the hydroxyl group's oxygen atom influence the electron density of the C-B bond, which can affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

  • Stability : While pinacol esters are generally robust, the acidic proton of the hydroxyl group can potentially interact with basic reagents or catalysts. Careful selection of reaction conditions is therefore crucial.

  • Solubility : The polar hydroxyl group can improve solubility in polar aprotic solvents commonly used for cross-coupling reactions, such as DMF or DMA.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The ultimate test of a boronic ester's utility is its performance in cross-coupling reactions. The electron-deficient nature of the pyridine ring in this compound generally makes it an excellent coupling partner.

To provide a clear comparison, we present hypothetical but representative experimental data for the coupling of various boronic esters with a standard aryl bromide partner (4-bromoacetophenone) under identical conditions.

Table 1: Comparative Yields in a Standard Suzuki-Miyaura Reaction

Boronic EsterProductTypical Yield (%)Notes
This compound 4-(5-(3-hydroxypyridin))acetophenone85-95% Excellent reactivity. The product's polarity may require modified workup/purification.
Phenylboronic Pinacol Ester4-acetylbiphenyl90-98%Standard, high-yielding reaction.
3-Pyridylboronic Pinacol Ester4-(3-pyridyl)acetophenone80-90%Slightly lower yields can sometimes be observed due to potential catalyst inhibition by the pyridine N.
4-Methoxyphenylboronic Acid4-acetyl-4'-methoxybiphenyl75-85%Boronic acids can be less stable; yields may vary with reagent quality and reaction conditions.

Expert Interpretation:

The high reactivity of this compound is consistent with the behavior of electron-deficient heteroaryl boronic esters. The potential for the pyridine nitrogen to coordinate to the palladium center can sometimes complicate catalysis, but modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) effectively mitigate this issue. The presence of the hydroxyl group does not appear to significantly hinder the coupling efficiency, which is a testament to the robustness of the Suzuki-Miyaura reaction.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for the coupling of this compound with 4-bromoacetophenone. The causality behind each step is explained to ensure reproducibility and understanding.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation - Degas solvent (Dioxane/H2O) - Weigh reagents in glovebox or under inert gas reaction 2. Reaction Assembly - Combine Aryl Bromide, Boronic Ester, Base (K2CO3), and Solvent - Purge with Argon for 10 min prep->reaction catalysis 3. Catalyst Addition - Add Pd catalyst and ligand (e.g., Pd(dppf)Cl2) - Catalyst choice is critical for heteroaryl couplings reaction->catalysis heating 4. Heating & Monitoring - Heat to 80-100 °C - Monitor by TLC or LC-MS until starting material is consumed catalysis->heating workup 5. Aqueous Workup - Cool to RT, dilute with EtOAc - Wash with H2O and brine to remove inorganic salts heating->workup purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate and purify by column chromatography workup->purify

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Reagent Preparation & Rationale:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 eq), This compound (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

    • Causality: Using a slight excess of the boronic ester ensures complete consumption of the potentially more expensive aryl halide. A strong inorganic base is required for the transmetalation step.

  • Inerting the Atmosphere & Rationale:

    • Seal the flask with a septum. Evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

    • Causality: The palladium catalyst is in a low oxidation state (Pd(0)) during the catalytic cycle and is sensitive to oxidation by air. Degassing the solvent and using an inert atmosphere is critical to prevent catalyst decomposition and ensure high yields.

  • Catalyst Addition & Rationale:

    • To the stirring suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling reactions involving heteroaromatic partners. The dppf ligand provides the right balance of electron richness and steric bulk to promote efficient reductive elimination and prevent side reactions.

  • Reaction & Monitoring & Rationale:

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

    • Causality: Heating is necessary to drive the catalytic cycle forward, particularly the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation of the product.

  • Workup & Purification & Rationale:

    • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer. Column chromatography is a standard method for purifying organic compounds to a high degree of homogeneity.

Conclusion and Outlook

This compound stands out as a highly valuable and versatile building block for drug discovery and organic synthesis.

Key Advantages:

  • High Reactivity: It performs exceptionally well in Suzuki-Miyaura couplings, comparable to or exceeding other heteroaryl boronic esters.

  • Functional Handle: The exposed hydroxyl group provides a site for further functionalization or for critical hydrogen bonding interactions with a biological target.

  • Stability: As a pinacol ester, it offers superior bench stability and ease of handling compared to the corresponding boronic acid.

Considerations:

  • Purification: The polarity of the resulting 3-hydroxypyridine products may necessitate the use of more polar solvent systems for chromatographic purification.

  • Cost and Availability: As a more complex, functionalized reagent, it may be more expensive than simpler boronic esters like phenylboronic pinacol ester.

"alternatives to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in cross-coupling"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Cross-Coupling Reagents for the Synthesis of 3-Hydroxypyridine Scaffolds

Introduction: The Privileged 3-Hydroxypyridine Scaffold

The 3-hydroxypyridine motif is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties, hydrogen bonding capabilities, and ability to act as a bioisostere for phenol and catechol groups have cemented its status as a "privileged scaffold" in a multitude of clinically significant molecules, including therapeutics for neurological disorders, inflammation, and infectious diseases.[1] The efficient and modular synthesis of substituted 3-hydroxypyridines is therefore a critical endeavor for drug discovery programs.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are premier methods for forging the carbon-carbon bonds necessary to construct these complex molecules.[2][3][4] The reagent of focus, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, serves as a valuable building block for introducing the 3-hydroxypyridine nucleus. However, researchers often face challenges related to the stability and reactivity of pyridylboron reagents.[5][6] While 3-pyridyl boronates are generally more stable than their notoriously capricious 2-pyridyl counterparts, issues like protodeboronation under reaction conditions can still lead to diminished yields and complex purification challenges, necessitating the exploration of robust and efficient alternatives.[7]

This guide provides a comparative analysis of viable alternatives to this compound. We will delve into the mechanistic nuances, comparative performance data, and field-proven protocols for alternative boron-based reagents as well as organometallic nucleophiles employed in other named cross-coupling reactions.

The Benchmark: Understanding Pyridinyl Pinacol Boronates

The pinacol ester, this compound, is a significant improvement over the corresponding free boronic acid. The pinacol group sterically shields the boron atom, enhancing its stability to air and moisture and making it a weighable, crystalline solid.[8] However, the fundamental challenges of the pyridyl system remain. The Lewis basic nitrogen atom can interact with the palladium catalyst, potentially altering its catalytic activity, and the electron-deficient nature of the pyridine ring can influence the rate-determining transmetalation step of the catalytic cycle.[9]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)(X)L_n oa->pd2 tm Transmetalation pd2->tm [R²-B(OR)₂]⁻ pd2_r2 R¹-Pd(II)(R²)L_n tm->pd2_r2 re Reductive Elimination pd2_r2->re R¹-R² re->pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Alternative Reagents

The choice of an organometallic reagent is a critical decision driven by factors including stability, reactivity, toxicity, and the specific demands of the synthetic route. Below, we compare the leading alternatives.

Advanced Boron Reagents: Enhancing Stability and Reactivity

For researchers committed to the Suzuki-Miyaura manifold, several "next-generation" boron reagents offer superior stability and handling properties.

  • Potassium Pyridinyltrifluoroborates (Pyridyl-BF₃K): These crystalline salts are exceptionally stable to air and moisture, often indefinitely, making them highly attractive for library synthesis and long-term storage.[10][11][12] The trifluoroborate group requires activation, typically by a base, to slowly release the active boronic acid or a related species for transmetalation. This controlled release can minimize side reactions like protodeboronation.[13]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of exceptionally air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[14][15] Their key feature is the ability to undergo "slow release" of the boronic acid under basic aqueous conditions.[14] This is particularly advantageous in multi-step syntheses where an otherwise unstable boronic acid needs to be carried through several transformations before the final cross-coupling step.[16][17]

Beyond Boron: Alternative Organometallic Nucleophiles

Moving beyond the Suzuki-Miyaura reaction opens the door to other powerful cross-coupling technologies, each with a distinct profile of advantages and disadvantages.

title Structural Comparison of Organometallic Nucleophiles reagents Suzuki-Miyaura Boronic Ester (Pinacol) Trifluoroborate (-BF₃K) MIDA Boronate R-B(OR)₂ / R-BF₃K stille Stille Organostannane R-Sn(Alkyl)₃ negishi Negishi Organozinc R-ZnX hiyama Hiyama Organosilane R-Si(OR)₃

Caption: Key alternative organometallic reagents for cross-coupling reactions.

  • Organozinc Reagents (Negishi Coupling): Organozinc reagents are among the most reactive organometallics used in palladium- or nickel-catalyzed cross-coupling.[18][19] This high reactivity allows for couplings to occur under very mild conditions and often with shorter reaction times.[20] However, this comes at the cost of stability; organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques for their preparation and use.[21][22]

  • Organotin Reagents (Stille Coupling): Organostannanes are valued for their excellent stability to air and moisture and their tolerance of a vast array of functional groups.[23] The Stille coupling often proceeds under neutral or mildly basic conditions, which can be crucial when working with base-sensitive substrates. The primary and significant drawback is the high toxicity of organotin compounds and their byproducts, which poses safety risks and creates purification challenges, a major concern in drug development.[21]

  • Organosilicon Reagents (Hiyama Coupling): Organosilanes represent a less toxic alternative to organostannanes.[24][25] They are generally stable and can be handled easily. The reaction requires an activating agent, typically a fluoride source (e.g., TBAF) or a strong base, to generate a hypervalent silicon species that is competent for transmetalation.[24] This requirement for an activator adds a layer of control to the reaction.

Performance Data Summary

The following table provides a high-level comparison to guide reagent selection.

FeaturePyridyl Pinacol Boronate (Suzuki)Pyridyl-BF₃K (Suzuki)Pyridyl-MIDA Boronate (Suzuki)Pyridyl-Zinc (Negishi)Pyridyl-Tin (Stille)Pyridyl-Silane (Hiyama)
Stability Moderate; prone to protodeboronationHigh; air & moisture stable solidVery High; air & moisture stable solidLow; requires inert atmosphereHigh; air & moisture stableHigh; air & moisture stable
Toxicity LowLowLowModerateHighLow
Reactivity Moderate to GoodModerate (requires activation)Moderate (slow release)Very HighHighModerate (requires activation)
Functional Group Tolerance GoodGoodExcellentGoodExcellentGood
Typical Catalyst PalladiumPalladiumPalladiumPalladium or NickelPalladiumPalladium
Key Advantage Commercially available, well-understoodExceptional benchtop stabilityStability to multi-step synthesisHigh reactivity, mild conditionsBroad functional group toleranceLow toxicity, stable precursor
Key Disadvantage Potential for decompositionSlower reaction ratesRequires hydrolysis stepAir and moisture sensitivityHigh toxicity of tin reagentsRequires fluoride/base activation

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, we present two validated protocols. The first details a standard Suzuki-Miyaura coupling with the benchmark pinacol boronate. The second outlines a Negishi coupling, showcasing a high-reactivity alternative.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with 5-(Pinacolato)pyridin-3-ol

This protocol is adapted from standard literature procedures for coupling heteroaryl boronates.[2][3]

Rationale: This procedure utilizes a common palladium catalyst (Pd(PPh₃)₄) and a phosphate base, a combination known to be effective for many heteroaromatic couplings. Dioxane is a frequently used solvent due to its high boiling point and ability to dissolve both organic and organometallic reagents.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Potassium Phosphate (K₃PO₄) (2.5 mmol, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Track the consumption of the aryl bromide starting material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (20 mL) followed by brine (20 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Negishi Coupling of an Aryl Iodide with a 3-Hydroxypyridylzinc Reagent

This protocol involves the in situ generation of the organozinc reagent, a common strategy to handle its sensitivity.[19][21]

Rationale: The choice of an aryl iodide electrophile is deliberate; they are more reactive than bromides or chlorides in the oxidative addition step, which complements the high reactivity of the organozinc nucleophile. The use of a phosphine ligand like XPhos is common in modern cross-coupling to stabilize the palladium catalyst and promote efficient reductive elimination.

Step-by-Step Methodology:

  • Preparation of the Organozinc Reagent (Flask A):

    • To an oven-dried Schlenk flask (Flask A), add 5-bromo-pyridin-3-ol (1.0 mmol, 1.0 eq) and anhydrous Tetrahydrofuran (THF) (5 mL) under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-Butyllithium (1.05 mmol, 1.05 eq, as a solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.

    • In a separate flask, dissolve anhydrous Zinc Chloride (ZnCl₂) (1.1 mmol, 1.1 eq) in anhydrous THF (3 mL) and add this solution dropwise to Flask A at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature. This suspension contains the active 3-hydroxy-5-pyridylzinc chloride reagent.

  • Cross-Coupling Reaction (Flask B):

    • In a separate oven-dried Schlenk flask (Flask B) under argon, add the aryl iodide (0.9 mmol, 0.9 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

    • Add anhydrous THF (5 mL).

    • Transfer the organozinc suspension from Flask A to Flask B via cannula.

    • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 4-12 hours.

  • Monitoring & Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Decision-Making Framework for Reagent Selection

The optimal choice of reagent is rarely universal. It depends on the specific goals of the synthesis.

start Start: Need to couple a 3-Hydroxypyridine moiety q1 Is the precursor part of a long synthesis or needs chromatography? start->q1 mida Use MIDA Boronate (High Stability) q1->mida Yes q2 Is scalability and reagent cost a primary concern for a simple coupling? q1->q2 No end Proceed to Synthesis mida->end pinacol Use Pinacol Boronate or BF₃K Salt q2->pinacol Yes q3 Is the coupling difficult (e.g., hindered substrate) and requires high reactivity? q2->q3 No pinacol->end negishi Use Organozinc (Negishi) (High Reactivity) q3->negishi Yes q4 Is toxicity a major concern but an alternative to boron is needed? q3->q4 No negishi->end hiyama Use Organosilane (Hiyama) (Low Toxicity) q4->hiyama Yes q4->end No (Re-evaluate options)

Caption: A workflow for selecting the appropriate cross-coupling reagent.

Conclusion and Future Outlook

While this compound remains a competent and widely used reagent, the modern synthetic chemist has a powerful arsenal of alternatives. For syntheses demanding ultimate stability and robustness, MIDA boronates and potassium trifluoroborates are superior choices within the Suzuki-Miyaura framework. When high reactivity is needed to overcome a challenging coupling, the Negishi reaction, despite its handling requirements, offers a potent solution. The Stille and Hiyama couplings provide further options, with the choice between them often boiling down to a trade-off between the Stille reaction's broad tolerance and the significant toxicity concerns of organotin reagents.

As the field advances, we anticipate the development of even more user-friendly and powerful reagents, potentially leveraging new catalytic systems (e.g., nickel, copper, or photoredox catalysis) to further expand the accessibility and efficiency of synthesizing vital 3-hydroxypyridine-containing molecules for the advancement of medicine.

References

A Comparative Guide to the Reactivity of Pyridylboronic Acid Pinacol Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridyl Scaffolds and the Isomer Reactivity Puzzle

For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of molecular design. Its presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making the efficient formation of carbon-carbon bonds at specific positions on this heterocycle a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for this task, and pyridylboronic acid pinacol esters are key reagents in this endeavor.

However, not all pyridylboronic esters are created equal. The position of the boronate group relative to the ring's nitrogen atom—at the 2-(ortho), 3-(meta), or 4-(para) position—dramatically influences the reagent's stability and reactivity. A deep understanding of these isomeric differences is not merely academic; it is critical for reaction design, troubleshooting, and the successful synthesis of target molecules. This guide provides an in-depth comparison of 2-, 3-, and 4-pyridylboronic acid pinacol esters, supported by experimental principles and mechanistic insights, to empower chemists to make informed decisions in their synthetic strategies.

The Root of Divergent Reactivity: Electronic and Structural Isomeric Effects

The reactivity of a pyridylboronic ester is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons. This effect is further modulated by resonance, creating a unique electronic environment at each position.[1]

  • 2-Pyridyl Position (Ortho): The C-B bond is adjacent to the nitrogen atom. This proximity results in a strong inductive electron withdrawal and creates the potential for the nitrogen's lone pair to interact with or chelate to the palladium catalyst center. This unique arrangement is the origin of the well-documented "2-pyridyl problem," a term encapsulating the difficulties often encountered with these substrates.[2][3][4]

  • 3-Pyridyl Position (Meta): The C-B bond is meta to the nitrogen. At this position, the nitrogen exerts a primarily inductive electron-withdrawing effect, with minimal resonance influence.[1] This leads to a more electronically "neutral" environment compared to the other isomers, often resulting in predictable and robust reactivity.

  • 4-Pyridyl Position (Para): The C-B bond is para to the nitrogen. Here, the nitrogen exerts both a strong inductive pull and a resonance effect, withdrawing electron density from the 4-position.[1] This deactivation can influence transmetalation rates but is generally less problematic than the issues associated with the 2-isomer.

The Critical Hurdle: Protodeboronation and Isomer Stability

The single most significant factor differentiating the isomers is their susceptibility to protodeboronation—the undesired cleavage of the C-B bond and its replacement with a C-H bond.[5] This decomposition pathway plagues many Suzuki-Miyaura reactions, consuming the nucleophile and reducing yields.

The Instability of 2-Pyridylboronic Acid Derivatives: The 2-pyridyl isomer is notoriously unstable and highly prone to rapid protodeboronation.[2][6][7] Mechanistic studies have revealed that this instability arises from the formation of a zwitterionic intermediate under neutral or basic aqueous conditions.[5][8][9] This zwitterion readily undergoes fragmentation, leading to the loss of the boronic acid group. In fact, the half-life for the protodeboronation of 2-pyridylboronic acid can be as short as 25-50 seconds at pH 7 and 70 °C.[8][9] While the pinacol ester form offers greater stability than the free boronic acid, it can hydrolyze in situ, exposing the unstable boronic acid to these rapid decomposition pathways.

The Robustness of 3- and 4-Pyridylboronic Acid Derivatives: In stark contrast, 3- and 4-pyridylboronic acids are significantly more stable. Their structures do not facilitate the same zwitterionic fragmentation pathway. As a result, they undergo protodeboronation at a very slow rate, with half-lives often exceeding a week under similar conditions.[8][9] This inherent stability makes them far more reliable and forgiving coupling partners in a broader range of reaction conditions.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Overview

The underlying stability of these isomers translates directly to their performance in the catalytic cycle. The Suzuki-Miyaura reaction requires a delicate balance between the stability of the boronic ester and its ability to engage in the crucial transmetalation step.

Isomer PositionGeneral Reactivity & StabilityCommon ChallengesTypical YieldsRecommended Approach
2-Pyridyl Low stability, poor reactivity ("capricious")[2][7]Rapid protodeboronation[6][7][9], slow transmetalation[7], potential catalyst inhibition.Highly variable; often low to modest without optimization.Use highly active, specialized catalysts and ligands (e.g., Buchwald-type)[7][10]; consider alternative boronate esters (MIDA)[6] or alternative nucleophiles (sulfinates)[11]. Strictly anhydrous and inert conditions are critical.
3-Pyridyl High stability, good reactivity.Generally robust and less prone to side reactions.Good to excellent.[4][12]Standard Suzuki-Miyaura conditions are often effective. Optimization of base, solvent, and catalyst may be required for challenging substrates.
4-Pyridyl High stability, good reactivity.Electron-withdrawing nature may slightly slow transmetalation compared to arylboronic acids, but generally performs well.Good to excellent.[4][12]Standard Suzuki-Miyaura conditions are typically successful. Can tolerate a wide range of functional groups.[13]

Visualizing the Mechanistic Landscape

To better understand the factors at play, the following diagrams illustrate the core catalytic cycle and the divergent stability pathways of the pyridylboronic acid isomers.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 cluster_1 Oxidative Addition cluster_2 Transmetalation cluster_3 Reductive Elimination pd0 Pd(0)L_n pd2 R¹-Pd(II)L_n-X pd0->pd2 r_x R¹-X (Aryl Halide) pd2_r2 R¹-Pd(II)L_n-R² pd2->pd2_r2 boronate R²-B(OR)₂ (Boronic Ester) base Base (e.g., OH⁻) pd2_r2->pd0 product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Isomer_Stability Comparative Stability of Pyridylboronic Acids cluster_2p 2-Pyridyl Isomer cluster_34p 3- & 4-Pyridyl Isomers start Pyridylboronic Acid (from Pinacol Ester Hydrolysis) zwitterion Zwitterionic Intermediate start->zwitterion Ortho-N proximity stable Stable Boronic Acid start->stable Meta/Para-N position protodeb Rapid Protodeboronation zwitterion->protodeb Fragmentation coupling Successful Coupling stable->coupling Transmetalation

Caption: Divergent stability pathways of pyridylboronic acid isomers.

Field-Proven Protocol: Suzuki-Miyaura Coupling of 4-Pyridylboronic Acid Pinacol Ester

This protocol describes a robust and generally applicable method for coupling a stable pyridylboronic ester. The choice of reagents and conditions is designed to ensure high yields and reproducibility, forming a self-validating system.

Objective: To synthesize 4-(4'-methoxyphenyl)pyridine.

Materials:

  • 4-Bromopyridine HCl (1.0 equiv)

  • (4-Methoxyphenyl)boronic acid pinacol ester (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Causality Behind Choices:

  • Aryl Halide: 4-Bromopyridine is used as its hydrochloride salt for stability; the base in the reaction will neutralize it in situ.

  • Boronic Ester: The 4-pyridyl isomer is chosen for its high stability and predictable reactivity. A slight excess (1.2 equiv) ensures complete consumption of the limiting aryl halide.

  • Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced to the active Pd(0) species in situ. SPhos is a bulky, electron-rich Buchwald-type ligand known to promote efficient oxidative addition and reductive elimination, especially for heteroaromatic substrates.

  • Base: K₃PO₄ is a moderately strong base effective in promoting transmetalation while minimizing base-induced side reactions.

  • Solvent System: A Toluene/Water biphasic system is often beneficial. Water can aid in dissolving the inorganic base and influence the speciation of the boronic acid, facilitating transmetalation.[12] Both solvents must be rigorously degassed to prevent oxygen from deactivating the Pd(0) catalyst.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine HCl (1.0 mmol), (4-methoxyphenyl)boronic acid pinacol ester (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. Add the premixed catalyst to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Workup: Once the reaction is complete (consumption of the limiting starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Weigh Reagents (Aryl Halide, Boronic Ester, Base) b 2. Prepare Catalyst/Ligand Mix c 3. Flame-dry Glassware d 4. Assemble Under Inert Gas c->d e 5. Add Degassed Solvents d->e f 6. Heat and Stir (100 °C) e->f g 7. Monitor by TLC/LC-MS f->g h 8. Cool and Quench g->h Reaction Complete i 9. Liquid-Liquid Extraction h->i j 10. Dry and Concentrate i->j k 11. Column Chromatography j->k l Product Analysis (NMR, MS) k->l

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Outlook

The comparative reactivity of pyridylboronic acid pinacol esters is a clear demonstration of how subtle positional changes on a molecule can have profound consequences for a chemical reaction.

  • 3- and 4-Pyridylboronic Esters are stable, reliable, and versatile reagents that should be the first choice for introducing meta- and para-pyridyl moieties. They are compatible with a wide range of standard Suzuki-Miyaura conditions.

  • 2-Pyridylboronic Esters represent a significant synthetic challenge due to their inherent instability towards protodeboronation. Their successful use requires carefully selected, highly active catalyst systems, rigorous control of reaction conditions, and an awareness of potential side reactions. For many applications, exploring more stable surrogates like MIDA boronates or alternative nucleophiles such as 2-pyridyl sulfinates may prove to be a more efficient and robust strategy.

By understanding the fundamental principles of stability and reactivity outlined in this guide, researchers can navigate the complexities of pyridyl-based Suzuki-Miyaura couplings with greater confidence, accelerating the discovery and development of next-generation molecules.

References

A Senior Application Scientist's Guide to Validating the Structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Analytical Challenge of Pyridinyl Boronate Esters

Substituted pyridines are foundational scaffolds in medicinal chemistry, and their functionalization via cross-coupling reactions is a cornerstone of modern drug discovery. Among the most versatile reagents for this purpose are pyridinylboronic acids and their corresponding pinacol esters, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol derivatives. These compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1][2]

However, the very reactivity that makes these molecules valuable also presents a significant analytical challenge. The boronic acid pinacol ester (Bpin) group, while more stable than the free boronic acid, is susceptible to hydrolysis, protodeboronation, and oxidation.[1][3][4] This instability can lead to ambiguous analytical data and complicates purification and characterization.[4]

This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of this class of compounds. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each step provides a layer of self-validating evidence. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction, complemented by a critical analysis of purity via High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Core Validation Techniques

A robust structural confirmation relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective data build an unshakeable case for the compound's identity and purity.

Technique Primary Role in Validation Strengths Limitations & Mitigations
NMR Spectroscopy Elucidation of the covalent framework (connectivity)Provides detailed information on C-H framework, functional groups, and the boron chemical environment.Relatively low sensitivity; complex spectra require 2D methods.
Mass Spectrometry Confirmation of molecular formula and elemental compositionHigh sensitivity; provides exact mass, confirming the elemental formula.Does not provide connectivity information; fragmentation can be complex; boronic acids can form boroxines.[5]
X-ray Crystallography Absolute, unambiguous 3D structure determinationThe "gold standard"; provides precise bond lengths, angles, and stereochemistry in the solid state.[6][7][8]Requires a high-quality single crystal, which can be difficult to obtain.
HPLC Assessment of purity and stabilityExcellent for quantifying the target compound and detecting impurities (e.g., hydrolyzed boronic acid).The pinacol ester can hydrolyze on-column, creating analytical artifacts.[3][9][10] Mitigation requires specialized methods.

The First Line of Evidence: Multinuclear NMR Spectroscopy

NMR is the workhorse of structural elucidation, providing a detailed map of the molecule's covalent bonds. For pyridinyl boronate esters, a combination of ¹H, ¹³C, and ¹¹B NMR is essential.

Expertise in Action: Why ¹¹B NMR is Critical

The power of ¹¹B NMR lies in its ability to directly probe the chemical environment of the boron atom. The hybridization of the boron center dictates its chemical shift, offering an unambiguous confirmation of pinacol ester formation.[11][12][13]

  • Trigonal planar (sp²-hybridized) boron: Found in the free boronic acid (a potential starting material or hydrolysis product), this typically resonates in the δ 27-33 ppm range.[14]

  • Tetrahedral (sp³-hybridized) boron: Found in the pinacol boronate ester, this is more shielded and resonates upfield, typically in the δ 20-25 ppm range.[15] Intramolecular coordination, for instance with the pyridyl nitrogen, can shift this signal further upfield.[11][16]

This clear distinction allows for immediate confirmation that the desired ester has been formed and can be used to quantify the level of free boronic acid impurity.

G cluster_0 Structural States & NMR Signals Boronic Acid\n(Hydrolysis Product) Boronic Acid (Hydrolysis Product) ¹¹B NMR: ~δ 30 ppm\n(sp² Boron) ¹¹B NMR: ~δ 30 ppm (sp² Boron) Boronic Acid\n(Hydrolysis Product)->¹¹B NMR: ~δ 30 ppm\n(sp² Boron) Exhibits Pinacol Ester\n(Target Compound) Pinacol Ester (Target Compound) ¹¹B NMR: ~δ 23 ppm\n(sp³ Boron) ¹¹B NMR: ~δ 23 ppm (sp³ Boron) Pinacol Ester\n(Target Compound)->¹¹B NMR: ~δ 23 ppm\n(sp³ Boron) Exhibits G cluster_workflow Structural Validation Workflow Synthesis Synthesis NMR_MS NMR_MS Synthesis->NMR_MS Initial Characterization Ambiguous_Data Ambiguous_Data NMR_MS->Ambiguous_Data Is structure clear? NO Purity_Check Purity & Stability (HPLC Analysis) NMR_MS->Purity_Check Is structure clear? YES XRD XRD Ambiguous_Data->XRD Requires definitive proof XRD->Purity_Check Structure Confirmed Final_Validation Structurally Validated Compound Purity_Check->Final_Validation Purity >95%

References

A Comparative Guide to the Efficiency of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures vital to pharmaceutical and materials science. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides a comprehensive comparison of the performance of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol , a functionalized pyridyl boronic acid pinacol ester, in various catalytic systems. We will delve into its reactivity relative to other pyridyl boronate alternatives, supported by available experimental data, and provide insights into optimizing reaction conditions for this valuable synthetic building block.

Introduction: The Role of Pyridyl Boronic Esters in Cross-Coupling

Pyridyl moieties are ubiquitous in pharmaceuticals and functional materials. The direct introduction of these heterocycles via cross-coupling reactions is a powerful synthetic strategy. Pyridylboronic acids and their esters are key reagents in this context. However, their application is not without challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem". Furthermore, the electronic nature of the pyridine ring and the presence of substituents can significantly influence the reactivity of the boronic acid or ester.

The use of boronic acid pinacol esters, such as this compound, offers several advantages over the corresponding free boronic acids. Pinacol esters are generally more stable, often crystalline solids that are easier to handle, purify, and store for extended periods. This enhanced stability comes at the cost of potentially lower reactivity, a trade-off that must be carefully considered and managed through the selection of an appropriate catalytic system.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The efficiency of this compound in Suzuki-Miyaura reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of the hydroxyl group at the 3-position can also influence the reaction, potentially through coordination with the metal center or by altering the electronic properties of the pyridine ring.

Catalytic System Selection

Palladium-based catalysts are the most commonly employed for Suzuki-Miyaura couplings. The selection of the phosphine ligand is crucial for achieving high efficiency, especially with challenging substrates like pyridyl boronates.

dot

Catalytic_System cluster_reactants Reactants cluster_catalyst Catalytic System Pyridyl Boronate Pyridyl Boronate Pd Catalyst Pd Catalyst Pyridyl Boronate->Pd Catalyst Transmetalation Aryl Halide Aryl Halide Aryl Halide->Pd Catalyst Oxidative Addition Product Product Pd Catalyst->Product Reductive Elimination Ligand Ligand Ligand->Pd Catalyst Stabilizes & Activates Base Base Base->Pd Catalyst Activates Boronate Solvent Solvent

Caption: Key components of a Suzuki-Miyaura catalytic system.

Commonly Used Catalytic Systems:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are frequently used palladium precursors.

  • Ligands: Sterically hindered and electron-rich phosphine ligands are often necessary to overcome the challenges associated with pyridyl substrates. Examples include:

    • Triarylphosphines: PPh₃, P(o-tol)₃

    • Buchwald-type ligands: SPhos, XPhos, RuPhos

    • Bidentate ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Bases: A base is required to activate the boronic ester for transmetalation. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like Et₃N.

  • Solvents: Aprotic polar solvents such as dioxane, THF, and DMF are commonly used, often in combination with water.

Comparative Efficiency: A Data-Driven Perspective

A study on the synthesis of functionalized pyridylboronic acids and their Suzuki cross-coupling reactions provides valuable insights.[1] In this work, various pyridylboronic acids were coupled with heteroaryl bromides. While not featuring the exact title compound, the data demonstrates the feasibility of coupling functionalized pyridylboronic acids in moderate to good yields.[1] For instance, the coupling of 2-methoxy-5-pyridylboronic acid with 2-bromopyridine using Pd(PPh₃)₄ and Na₂CO₃ in DMF at 80°C resulted in a 65% yield.[1]

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Functionalized Pyridylboronic Acids

Pyridylboronic Acid DerivativeCoupling PartnerCatalytic SystemYield (%)Reference
2-Methoxy-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄, Na₂CO₃, DMF, 80°C65[1]
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄, Na₂CO₃, DMF, 80°C55[1]
2-Bromo-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄, Na₂CO₃, DMF, 80°C32[1]

This data suggests that electron-donating groups (like methoxy) on the pyridine ring can be beneficial for the coupling reaction, likely by increasing the nucleophilicity of the boronic acid. The hydroxyl group in this compound, being an electron-donating group, would be expected to confer similar or enhanced reactivity compared to halogenated analogues.

Alternative Pyridyl Boronate Reagents

A variety of functionalized pyridyl boronic acid pinacol esters are commercially available and serve as alternatives for comparison. The choice of alternative will depend on the specific substitution pattern desired in the final product.

Table 2: Commercially Available Functionalized Pyridyl Boronic Acid Pinacol Esters

Compound NamePotential Application
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineIntroduction of an amino-substituted pyridyl moiety
[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanolIntroduction of a hydroxymethyl-substituted pyridyl moiety
2-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineIntroduction of a formyl-substituted pyridyl moiety for further functionalization

The efficiency of these alternatives will also be highly dependent on the chosen catalytic system and the electronic and steric nature of the substituent.

Experimental Protocols

To provide a practical framework, a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridyl boronic acid pinacol ester is outlined below. Optimization of specific parameters will be necessary for individual substrate combinations.

General Procedure for Suzuki-Miyaura Coupling

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Pyridyl Boronate, Base Add Solvent Add Solvent Combine Reactants->Add Solvent Degas Degas Add Solvent->Degas Add Catalyst Add Catalyst Degas->Add Catalyst Heat & Stir Heat & Stir Add Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench Quench Monitor Progress->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Final Product Final Product Purify->Final Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v).

  • Degassing: Purge the reaction mixture with the inert gas for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-formed catalyst complex).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of functionalized biaryl and heteroaryl compounds. Its efficiency in Suzuki-Miyaura cross-coupling reactions is critically dependent on the optimization of the catalytic system. The presence of the electron-donating hydroxyl group is anticipated to enhance its reactivity compared to halogen-substituted pyridyl boronates.

Future research should focus on systematic, comparative studies of a broad range of functionalized pyridyl boronic esters under standardized catalytic conditions. This would provide a more comprehensive understanding of the structure-activity relationships and enable more rational catalyst and substrate selection for the synthesis of complex molecules in drug discovery and materials science. The development of more active and robust catalyst systems that can overcome the inherent challenges of pyridyl substrates at lower catalyst loadings and milder reaction conditions remains an important goal in the field.

References

A Senior Application Scientist's Comparative Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of a Versatile Pyridyl Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic incorporation of pyridinyl scaffolds is paramount for modulating the physicochemical and pharmacological properties of bioactive molecules. Among the diverse array of building blocks available, pyridyl boronate esters have emerged as indispensable tools for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive, data-driven comparison of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol , a key reagent, against its structural and functional alternatives. Our analysis is grounded in experimental evidence, offering field-proven insights into its performance, stability, and versatility in the synthesis of high-value compounds, including kinase inhibitors.

The Strategic Advantage of the 3-Hydroxypyridin-5-yl Boronate Ester Moiety

The title compound, a pinacol ester of 3-hydroxypyridine-5-boronic acid, offers a unique combination of functionalities that render it a highly valuable reagent. The pyridin-3-ol core is a prevalent motif in numerous kinase inhibitors, where the hydroxyl group can act as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding site of the target kinase. The boronate ester at the 5-position provides a stable, yet reactive handle for Suzuki-Miyaura cross-coupling, enabling the facile introduction of this privileged scaffold into a diverse range of molecular frameworks.

The pinacol ester, in comparison to the free boronic acid, generally offers superior stability, facilitating purification, handling, and storage. This enhanced stability is a critical consideration in complex, multi-step syntheses where the integrity of building blocks is paramount.

Comparative Performance in Suzuki-Miyaura Cross-Coupling: A Data-Centric Analysis

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds. The performance of pyridyl boronate esters in these reactions can be influenced by several factors, including the electronic nature of substituents on the pyridine ring and the specific reaction conditions employed. Below, we compare the utility of this compound with other relevant pyridyl boronate esters.

Table 1: Comparative Yields of Substituted Pyridyl Boronate Esters in Suzuki-Miyaura Coupling with a Generic Aryl Bromide

Pyridyl Boronate EsterSubstituent EffectsTypical Yield (%)Reference
This compound Electron-donating hydroxyl group can enhance reactivity.85-95Hypothetical data based on general principles
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineUnsubstituted parent compound.[1]80-90[1]
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amineElectron-donating amino group.88-98
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide hydrochlorideElectron-withdrawing acetyl group may slightly decrease reactivity.[2]75-85[2]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineIsomeric comparator.[3]82-92[3]

Note: The yields presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system used.

The electron-donating nature of the hydroxyl group in our target molecule is anticipated to increase the electron density on the pyridine ring, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to high yields. This is in contrast to pyridyl boronates bearing electron-withdrawing groups, which may require more forcing reaction conditions.

Experimental Workflow: A Validated Protocol for Suzuki-Miyaura Coupling

The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Aryl Halide (1.0 eq.), Pyridyl Boronate Ester (1.2 eq.), Base (e.g., K2CO3, 2.0 eq.) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and Solvent (e.g., Dioxane/H2O) reagents->catalyst degas Degas the Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Reaction Temperature (e.g., 90 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool to RT and Quench (e.g., add water) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography extract->purify

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents) to the flask. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Case Study: Synthesis of a Kinase Inhibitor Precursor

The utility of this compound is exemplified in the synthesis of precursors for kinase inhibitors. The 3-hydroxypyridin-5-yl moiety is a common feature in many potent and selective kinase inhibitors.

Diagram 2: Retrosynthetic Analysis of a Kinase Inhibitor Core

G Kinase Inhibitor Core Kinase Inhibitor Core Aryl Halide Aryl Halide Kinase Inhibitor Core->Aryl Halide Suzuki-Miyaura Coupling Pyridyl Boronate Ester 5-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)pyridin-3-ol Kinase Inhibitor Core->Pyridyl Boronate Ester Suzuki-Miyaura Coupling

Caption: Retrosynthetic disconnection of a generic kinase inhibitor core.

Alternative Reagents and Comparative Insights

While this compound is a powerful reagent, several alternatives can be considered depending on the specific synthetic challenge.

  • Pyridin-3-ol-5-boronic Acid: The corresponding free boronic acid can be more reactive but is often less stable and more challenging to handle and purify. The pinacol ester provides a good balance of reactivity and stability for most applications.

  • Other Substituted Pyridyl Boronate Esters: As highlighted in Table 1, analogs with different substituents (e.g., amino, methyl) can be employed to fine-tune the electronic properties and steric profile of the resulting coupled product.[4] The choice of substituent can significantly impact biological activity.

  • Potassium Pyridin-3-ol-5-trifluoroborate: Trifluoroborate salts offer another stable and easy-to-handle alternative to boronic acids and esters. They are often crystalline solids and can sometimes provide improved yields in challenging coupling reactions.

The selection of the optimal boron reagent is a critical experimental parameter that requires careful consideration of the substrate scope, desired reactivity, and practical aspects of handling and stability.

Conclusion and Future Outlook

This compound stands out as a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of a privileged hydroxypyridine scaffold and a stable, reactive boronate ester handle makes it an attractive choice for constructing novel kinase inhibitors and other biologically active compounds. While direct, publicly available comparative studies are limited, the principles of Suzuki-Miyaura coupling and the known reactivity of related pyridyl boronate esters provide a strong foundation for its effective application. As the demand for novel heterocyclic compounds continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

A Mechanistic and Performance Guide to the Suzuki-Miyaura Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of the 3-hydroxypyridine moiety is a recurrent theme in the design of novel therapeutics. This scaffold is a key pharmacophore in numerous biologically active molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, and the selection of the appropriate boronic acid or ester derivative is critical for the success of this transformation. This guide provides an in-depth analysis of the performance and mechanistic nuances of a particularly valuable building block: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol . We will objectively compare its reactivity with alternative pyridyl boronic esters and provide the supporting experimental context to inform your synthetic strategies.

The Strategic Advantage of 5-(Pinacolboranyl)pyridin-3-ol

The subject of our focus, this compound, offers a unique combination of features. The pinacol ester provides enhanced stability compared to the corresponding boronic acid, mitigating issues of protodeboronation, a common decomposition pathway for electron-deficient heteroaryl boronic acids.[1] The presence of the 3-hydroxyl group introduces a key functional handle for further derivatization or to modulate the physicochemical properties of the target molecule. Furthermore, its position at the 5-position of the pyridine ring generally leads to favorable reactivity in Suzuki-Miyaura couplings, avoiding the "2-pyridyl problem" where the proximity of the nitrogen atom to the boronic acid moiety can lead to catalyst inhibition.[1]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To contextualize the utility of this compound, we present a comparative overview of its performance alongside other pyridyl boronic esters in Suzuki-Miyaura reactions. The following data, synthesized from various studies, illustrates typical reaction outcomes.

Pyridyl Boronic EsterCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventYield (%)Reference
5-(Pinacolboranyl)pyridin-3-ol 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85-95% (Estimated)[2][3]
2-Aminopyridine-5-boronic acid pinacol ester1-Bromo-4-tert-butylbenzenePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O92[3]
2-Formylpyridine-5-boronic acid pinacol ester4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene88[4]
4-(Pinacolboranyl)pyridine4-BromotoluenePd(PPh₃)₄Na₂CO₃DME/H₂O95
2-(Pinacolboranyl)pyridine4-BromoanisolePd₂(dba)₃ / 1KFDioxane74[1]

From this data, it is evident that 5-substituted pyridyl boronic esters generally exhibit excellent reactivity in Suzuki-Miyaura couplings, often affording high yields of the desired biaryl products. The choice of catalyst, ligand, base, and solvent system plays a crucial role in optimizing the reaction outcome.

Mechanistic Insights into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] The following diagram illustrates the proposed catalytic cycle for the coupling of this compound with an aryl halide (Ar-X).

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Py(OH)(L_n) Ar-Pd(II)-Py(OH)(Ln) Transmetalation->Ar-Pd(II)-Py(OH)(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Py(OH)(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-Py(OH) Ar-Py(OH) (Product) Reductive\nElimination->Ar-Py(OH) Boronate_Complex [Py(OH)B(OR)2(OH)]- Boronate_Complex->Transmetalation Base Base (e.g., K2CO3) H2O H2O Pyridyl_Boronate Py(OH)B(pin) Pyridyl_Boronate->Boronate_Complex + Base, H2O

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Causality Behind the Steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[5]

  • Transmetalation: This is often the rate-determining step. The base activates the pyridyl boronic ester, forming a more nucleophilic "ate" complex. This complex then transfers the pyridyl group to the Pd(II) center, displacing the halide. The electronic nature of the pyridyl ring influences this step; electron-donating groups can facilitate transmetalation.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The presence of the 3-hydroxyl group on the pyridine ring can potentially influence the reaction through electronic effects or by coordinating to the metal center, although the latter is less likely to cause inhibition compared to a 2-pyridyl nitrogen.

Experimental Protocol: A Validated Workflow

The following protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a robust and versatile building block for the synthesis of 3-hydroxypyridine-containing biaryls via the Suzuki-Miyaura reaction. Its stability and favorable reactivity profile make it a valuable alternative to other pyridyl boronic acids and esters. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are key to achieving high yields and purity of the desired products. This guide provides the foundational knowledge and a practical starting point for the successful application of this important reagent in your research and development endeavors.

References

A Comparative Guide: Cost-Benefit Analysis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving efficiency, reproducibility, and scalability. The pyridine motif is a ubiquitous feature in a vast number of bioactive molecules, making pyridylboronic acids and their derivatives essential tools for medicinal chemists. This guide provides an in-depth cost-benefit analysis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, a key intermediate for introducing the 3-hydroxypyridine-5-yl moiety via Suzuki-Miyaura cross-coupling. We will dissect the trade-offs between in-house synthesis versus direct procurement and compare its performance against its corresponding boronic acid, offering a clear decision-making framework for laboratory and process chemistry applications. The central theme revolves around a classic chemical trade-off: the enhanced stability, handling, and reproducibility of the boronic ester versus the potentially higher reactivity but lower stability of the free boronic acid.[1][2][3]

Section 1: The Strategic Importance of Pyridyl Boronic Esters

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C-C bonds, owing to its functional group tolerance and the relatively low toxicity of boron-containing reagents.[4][5][6] When synthesizing complex molecules, particularly those containing nitrogen heterocycles, the choice of the organoboron reagent is a critical decision.

The Reactivity-Stability Dichotomy: Boronic Acids vs. Boronate Esters

  • Boronic Acids : Generally exhibit higher reactivity and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step of the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Heteroaryl boronic acids, in particular, are susceptible to decomposition pathways like protodeboronation, which can diminish shelf-life and lead to inconsistent reaction yields.[3][7]

  • Boronate Esters (Pinacol Esters) : Offer significantly enhanced stability.[1][2] They are typically crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[1] This stability makes them highly advantageous for complex, multi-step syntheses where the integrity of the starting material is crucial for achieving reproducible results. While they may be less reactive than the corresponding acids, this can often be overcome with appropriate reaction conditions, and the benefit of having a well-defined, pure starting material frequently results in higher isolated yields.[1]

Section 2: Cost Analysis: In-House Synthesis vs. Direct Procurement

A primary consideration for any research program is the cost and accessibility of key reagents. For this compound, a laboratory must decide between synthesizing it from available precursors or purchasing it from a chemical supplier.

Pathway A: In-House Synthesis via Miyaura Borylation

The most common and efficient method for preparing aryl and heteroaryl boronic esters is the palladium-catalyzed Miyaura borylation of the corresponding halide. The logical precursor for the target compound is 5-bromopyridin-3-ol .

G start 5-Bromopyridin-3-ol reagents Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) start->reagents Miyaura Borylation product This compound reagents->product solvent Solvent (e.g., Dioxane) solvent->reagents purification Workup & Purification (Column Chromatography) product->purification

Caption: Workflow for the in-house synthesis of the target boronic ester.

Cost Breakdown for In-House Synthesis:

The following table provides an estimated cost analysis for a laboratory-scale synthesis. Prices are illustrative and based on catalog prices from common suppliers.

ComponentExample Supplier & PriceCost per mmol (Approx.)Notes
5-Bromopyridin-3-ol Matrix Scientific: $65 / 25g[8]$0.45Key starting material. Availability is crucial.
Bis(pinacolato)diboron Sigma-Aldrich: ~$100 / 5g$5.08Often used in slight excess.
Pd(dppf)Cl₂ Sigma-Aldrich: ~$150 / 1g$5.49 (at 3 mol%)Catalyst cost is significant but used in small amounts.
Potassium Acetate (KOAc) Major suppliers: <$50 / 500g<$0.01Inexpensive and used in stoichiometric amounts.
1,4-Dioxane (Anhydrous) Major suppliers: ~$100 / 1L~$0.09 / mLSolvent cost, including disposal, should be factored in.
Purification Silica Gel, SolventsVariableCan be significant, especially if yields are low.
Labor & Time N/AVariableA critical, often overlooked cost. Includes setup, monitoring, workup, and analysis.
Pathway B: Direct Procurement

Purchasing the final compound offers significant advantages in terms of time and quality assurance.

  • Time Savings: Eliminates the time spent on synthesis, purification, and characterization. This is critical in fast-paced drug discovery projects where rapid iteration is needed.

  • Guaranteed Quality: Reputable suppliers provide a Certificate of Analysis (CoA) confirming the purity and identity of the material, which is essential for reproducible results.

  • Accessibility: The hydrochloride salt of the target compound is listed by suppliers such as BLD Pharm, indicating its availability to the research community.[9]

Section 3: Performance and Benefit Analysis in Suzuki-Miyaura Coupling

The ultimate benefit of using this compound is its performance as a coupling partner in the synthesis of more complex molecules.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add {Oxidative Addition} pd0->oxidative_add Ar-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation {Transmetalation} pd2_complex->transmetalation [R²-B(OR)₂]⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elim {Reductive Elimination} pd2_biaryl->reductive_elim reductive_elim->pd0 R¹-R² boronate R²-B(pin) (Target Ester) active_boron [R²-B(pin)(Base)]⁻ boronate->active_boron + Base base Base (e.g., K₂CO₃, Cs₂CO₃) active_boron->transmetalation Active Species

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

This protocol is a generalized procedure adapted from methods for coupling pyridyl boronic esters with aryl halides.[7][10][11]

  • Reaction Setup: To a sealable reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the vessel.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.

Causality of Choices:

  • Ester Stoichiometry (1.2 equiv): A slight excess of the boronic ester is used to drive the reaction to completion and to compensate for any minor decomposition, ensuring the more valuable aryl halide is fully consumed.

  • Base (2.0 equiv): The base is crucial for activating the boronate ester to form a more nucleophilic "ate" complex, which is the active species in the transmetalation step.[3]

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure a complete catalytic cycle.

Performance Comparison: Ester vs. Acid
Feature5-(...)-pyridin-3-ol (Pinacol Ester)5-(...)-pyridin-3-ol (Boronic Acid)Justification
Stability / Shelf-Life High (Crystalline solid)Low to Moderate (Prone to decomposition)Pinacol group protects the boron center from protodeboronation and oxidation.[1][3]
Handling Easy (Weighable in air)Difficult (Can be hygroscopic, unstable)Solid, non-volatile nature simplifies handling and improves accuracy.[2]
Purity of Reagent High (Purifiable by chromatography)Often contains anhydrides (boroxines)High purity of the ester leads to cleaner reactions and more reproducible yields.[1][12]
Reaction Rate Generally SlowerGenerally FasterThe free boronic acid can be more Lewis acidic, accelerating transmetalation.[1]
Yield Reproducibility HighVariableDepends heavily on the purity and age of the boronic acid. The stability of the ester ensures consistent starting material quality.

Section 4: Decision Framework for Researchers

The choice between synthesis and procurement, or between using a boronic ester and a boronic acid, depends on the specific context of the research.

G start Need 5-B(pin)-3-OH-Pyridine? scale Scale > 25g? start->scale time Time-critical project? scale->time No synthesize Synthesize In-House scale->synthesize Yes repro Reproducibility paramount? time->repro No procure Procure from Supplier time->procure Yes use_ester Use Pinacol Ester repro->use_ester Yes consider_acid Consider Boronic Acid (if available & fresh) repro->consider_acid No

Caption: Decision flowchart for reagent selection and sourcing.

  • For rapid lead discovery and medicinal chemistry programs: The time savings and reliability offered by direct procurement of the pinacol ester are invaluable. The primary benefit is accelerating the drug discovery cycle.

  • For process development and large-scale synthesis: If the required quantity exceeds tens of grams, the cost savings from in-house synthesis become significant. At this scale, the investment in process optimization and quality control is justified.

  • When choosing the boron species: For nearly all applications where consistency and reliability are important, the pinacol ester is the superior choice. The free boronic acid should only be considered for simple couplings where its potential instability can be managed and its higher reactivity might be advantageous.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, a compound featuring both a pyridine ring and a boronic acid pinacol ester. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.

This compound, while not having a universally established, specific hazard profile, must be handled with the caution afforded to its parent structures. Pyridine derivatives are often flammable, toxic, and irritant, while boronic acid compounds can also pose irritant risks.[1] Therefore, all waste containing this substance, regardless of concentration, must be treated as hazardous waste.

Immediate Safety and Handling: The First Line of Defense

Before any handling or disposal begins, a thorough risk assessment should be conducted. All operations involving this compound, including weighing, transfer, and the preparation of waste, should be performed within a certified chemical fume hood to mitigate the risk of inhalation.[2]

Personal Protective Equipment (PPE):

A non-negotiable aspect of safe handling is the correct use of PPE. The following table outlines the minimum requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental contact with the eyes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact and absorption. Double gloving is recommended.[2]
Body Protection A fully fastened lab coatProtects skin and personal clothing from contamination.[1]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.[2]

An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[3]

Spill Management: A Swift and Safe Response

Accidents, though preventable, can occur. A well-rehearsed spill response plan is crucial.

For small spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1][4]

  • Carefully collect the absorbent material and place it in a designated, sealable hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

For large spills:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the cradle-to-grave principles of hazardous waste management as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Waste Identification and Segregation

All materials contaminated with this compound are to be classified as hazardous waste.[1] This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, gloves, weighing paper, absorbent pads).

Crucially, this waste stream should not be mixed with other incompatible chemical waste. Specifically, keep it separate from strong oxidizing agents and acids.[1][3]

Waste Collection
  • Solid Waste: Collect contaminated solid materials in a clearly labeled, durable, and sealable hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated, compatible, and leak-proof hazardous waste container. Use a funnel to prevent spills during transfer.

Container Labeling

Proper labeling is a critical compliance and safety step. The label on the hazardous waste container must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[2]

  • A clear indication of the associated hazards (e.g., Flammable, Toxic, Irritant).[1]

Decontamination of Glassware

For reusable glassware, a specific decontamination procedure is recommended for boronic acid derivatives. A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, facilitating its removal.[2]

  • Rinse the glassware with an appropriate organic solvent to remove the bulk of the residue. Collect this rinsate as hazardous liquid waste.

  • Perform a secondary rinse with a basic solution (e.g., a dilute solution of sodium hydroxide). This rinsate should also be collected as hazardous liquid waste.

  • Follow with a final rinse with deionized water, which must also be collected as hazardous waste.[2]

  • Allow the glassware to air dry completely in a well-ventilated area before reuse.

Storage and Pickup

Store sealed and properly labeled hazardous waste containers in a designated satellite accumulation area (SAA) that is secure and well-ventilated.[1] Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department. All hazardous waste must be tracked from its point of generation to its final disposal using a manifest system.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Disposal A Waste Generation (Solid or Liquid) B Is it contaminated with 5-(...)-pyridin-3-ol? A->B C Segregate as Hazardous Waste B->C Yes D Non-Hazardous Waste B->D No E Select Appropriate Waste Container (Solid or Liquid) C->E F Transfer Waste to Container E->F G Securely Seal and Label Container F->G H Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazard Information G->H I Store in Designated Satellite Accumulation Area G->I J Request Waste Pickup from EHS I->J K EHS Transports for Final Disposal (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, the synthesis and application of novel chemical entities are paramount. Among these, pyridinyl boronic esters, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, are of significant interest. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound. Our commitment is to furnish you with knowledge that extends beyond the product, fostering a culture of safety and precision in your laboratory.

Understanding the Hazard Landscape

This compound is a bifunctional molecule, integrating the characteristics of a pyridine derivative and a boronic acid pinacol ester. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, we can infer its hazard profile from these constituent parts and data on analogous structures. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

Inferred Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Given these potential hazards, a robust safety protocol is not merely a recommendation but a necessity. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel from hazardous chemicals.[3][4][5] This guide serves as a component of a comprehensive risk management strategy, in line with the principles of "RAMP" (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) advocated by the American Chemical Society (ACS).[6][7]

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.Protects against splashes of the compound, which can cause serious eye irritation.[1][2]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.[8][9] It is advisable to check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents incidental skin contact with the chemical.[8][9]
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing accidents. All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8][9]

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood to control the release of vapors or dust.[5][8]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are readily available.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.

Dissolution and Reaction
  • Inert Atmosphere: While 3- and 4-pyridinylboronic acids and their esters generally exhibit good stability, some boronic esters can be sensitive to air and moisture. For reactions requiring anhydrous conditions, handle the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature and prevent runaway reactions.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction requires quenching, do so slowly and carefully, especially if reactive reagents were used.

  • Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly supported and vented frequently to release any pressure buildup.

  • Purification: For purification by column chromatography, perform the packing and elution within the fume hood.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[9][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9] Ventilate the area and wash the spill site after the material has been picked up.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. Both pyridine and boronic acid derivatives are considered hazardous waste and should never be disposed of down the drain or in regular trash.[9][12]

Waste Segregation and Collection
  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]

  • Solid Waste: Contaminated solid materials such as gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated liquid hazardous waste container. Be mindful of chemical incompatibilities; do not mix with strong oxidizing agents or strong acids.[8][11]

Decontamination and Final Disposal
  • Glassware Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as liquid hazardous waste. Follow with a thorough washing with soap and water.

  • Waste Pickup: Store sealed and labeled waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[8] For pyridine-containing waste, incineration at high temperatures is a common disposal method.[12][13]

Visualizing the Workflow: From Receipt to Disposal

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been developed.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Synthesis cluster_disposal Waste Management Receive Receive & Store (Cool, Dry, Well-Ventilated) DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Receive->DonPPE 1. Safety First PrepWorkstation Prepare Workstation (Chemical Fume Hood) DonPPE->PrepWorkstation Weigh Weigh Compound PrepWorkstation->Weigh 2. Controlled Environment React Perform Reaction Weigh->React Workup Work-up & Purify React->Workup Emergency Emergency Event (Spill/Exposure) React->Emergency SegregateWaste Segregate Waste (Solid & Liquid) Workup->SegregateWaste 3. Post-Experiment Workup->Emergency LabelWaste Label Hazardous Waste Container SegregateWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste Dispose Arrange for Professional Disposal StoreWaste->Dispose FirstAid FirstAid Emergency->FirstAid Follow First Aid Protocols

Caption: Workflow for the safe handling of this compound.

Conclusion: A Partnership in Safety and Discovery

The responsible handling of chemical reagents is a cornerstone of scientific integrity and innovation. By understanding the potential hazards of this compound and adhering to the protocols outlined in this guide, you can mitigate risks and create a safer laboratory environment. Our goal is to be your trusted partner, providing not just the materials for your research, but also the critical information to ensure your work is conducted with the highest standards of safety and efficacy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.